5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-15)14-11/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHNSMCZGBOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and spectroscopic characterization of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic interplay between the electron-rich pyrrole ring, the electron-withdrawing dichlorophenyl substituent, and the reactive aldehyde functionality. This document details the Vilsmeier-Haack synthesis, provides an in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), explores its chemical reactivity, and discusses its potential applications, particularly in the development of novel therapeutic agents. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior.
Synthesis: The Vilsmeier-Haack Approach
The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]
The causality for this synthetic choice is rooted in the electronic nature of the precursor, 2-(2,4-dichlorophenyl)-1H-pyrrole. The pyrrole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution.[5] The Vilsmeier-Haack reaction is selective for the C2 position (α to the nitrogen), which is the most nucleophilic site in the pyrrole ring.[6]
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde product.[2]
A diagram of the Vilsmeier-Haack reaction workflow is presented below.
Caption: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard Vilsmeier-Haack reactions applied to pyrrole substrates.[6]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 2-(2,4-dichlorophenyl)-1H-pyrrole (1.0 eq.), in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 4 to 12 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH reaches 6-7.
-
Hydrolysis & Extraction: Stir the neutralized mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Spectroscopic and Physicochemical Characterization
Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molar Mass | 240.09 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Soluble in DMSO, DMF, chloroform, methanol; sparingly soluble in water.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure. The electron-withdrawing nature of both the aldehyde and the dichlorophenyl groups will cause a downfield shift (higher ppm) for the pyrrole ring protons and carbons compared to unsubstituted pyrrole.[8]
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the protons on both the pyrrole and dichlorophenyl rings.
¹³C NMR: The spectrum will show 11 distinct carbon signals. The aldehyde carbonyl carbon will be significantly downfield.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | δ (ppm) |
| Aldehyde (-CHO) | 9.6 - 9.8 |
| N-H | 11.0 - 12.0 |
| Dichlorophenyl-H | 7.3 - 7.7 |
| Pyrrole H4 | 7.1 - 7.3 |
| Pyrrole H3 | 6.4 - 6.6 |
Predicted shifts are based on data for pyrrole-2-carbaldehyde and substituted pyrroles in solvents like CDCl₃ or Acetone-d₆.[7][8][10] The N-H proton shift is highly dependent on solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 3200 - 3400 | N-H | Stretch | Medium, Broad |
| 3050 - 3150 | Aromatic C-H | Stretch | Medium-Weak |
| 2800 - 2900 | Aldehyde C-H | Stretch | Weak |
| 1660 - 1680 | C=O (Aldehyde) | Stretch | Strong, Sharp |
| 1550 - 1600 | C=C (Aromatic) | Stretch | Medium |
| 1000 - 1100 | C-Cl | Stretch | Strong |
Characteristic absorption values are based on established IR correlation tables.[11][12] The strong carbonyl (C=O) stretch is a particularly prominent and diagnostic peak.[13]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Fragmentation pathways for 2-substituted pyrroles are influenced by the side-chain.[14][15]
Predicted Fragmentation:
-
[M+H]⁺: The molecular ion peak.
-
Loss of CO: A common fragmentation for aldehydes, leading to a [M+H-28]⁺ ion.
-
Loss of Cl: Cleavage of a chlorine atom [M+H-35]⁺.
-
Pyrrole Ring Cleavage: Fragmentation of the heterocyclic core.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is dominated by its two primary functional regions: the aldehyde group and the pyrrole ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for further chemical modification.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol (5-(2,4-dichlorophenyl)-1H-pyrrol-2-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: Readily undergoes condensation with primary amines to form Schiff bases (imines). This is a foundational reaction for building more complex molecular scaffolds. For example, reaction with anilines or other aminoheterocycles can generate ligands for coordination chemistry or molecules with potential biological activity.[5]
Caption: Key reaction pathways of the aldehyde group.
Reactivity of the Pyrrole Ring
The pyrrole ring, while activated towards electrophilic substitution, is somewhat deactivated by the two electron-withdrawing groups (aldehyde and dichlorophenyl).
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form the corresponding pyrrolide anion. This anion can then be alkylated or acylated to introduce substituents at the N1 position.
-
Further Electrophilic Substitution: While less reactive than the parent pyrrole, further substitution on the ring (at C3 or C4) might be possible under harsh conditions, though regioselectivity could be an issue.
Applications in Research and Drug Development
Pyrrole and its derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[16] The presence of a dichlorophenyl moiety is a common feature in many pharmacologically active compounds, often enhancing lipophilicity and binding affinity.
-
Anti-inflammatory and Antioxidant Agents: Diarylpyrrole derivatives have been reported to show affinity for the COX-2 active site and possess anti-inflammatory properties.[17]
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is a core component of numerous natural and synthetic compounds with antibacterial and antifungal potential.[5] The specific substitution pattern of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde makes it a candidate for screening against various microbial strains.
-
Anticancer Agents: Many heterocyclic compounds containing pyrrole are investigated for their antitumor properties.[16] Derivatives of this compound could be synthesized and evaluated for their cytotoxic activity against cancer cell lines.
-
Insecticidal Agents: Recent studies have shown that certain substituted pyrrole derivatives possess significant insecticidal bioefficacy.[5]
The title compound serves as a critical intermediate for synthesizing a library of derivatives (e.g., Schiff bases, hydrazones, oximes) for high-throughput screening in drug discovery programs.[9]
Conclusion
5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a synthetically accessible and chemically versatile heterocyclic compound. Its properties are defined by the electronic interplay of its constituent aromatic rings and the aldehyde functional group. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its identification and for monitoring its subsequent reactions. The compound's reactivity at both the aldehyde and the pyrrole N-H positions offers numerous avenues for derivatization, making it a highly valuable platform for the development of novel compounds in medicinal chemistry and materials science.
References
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Tetrahedron Letters. (1990). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. R Discovery. Available at: [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
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Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Available at: [Link]
-
PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]
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Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
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Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Available at: [Link]
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ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). Available at: [Link]
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HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. Available at: [Link]
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MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available at: [Link]
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Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
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IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]
-
Scite.ai. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Available at: [Link]
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5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde: Structural Profiling and Synthetic Methodology
Executive Summary
For drug development professionals and medicinal chemists, halogenated aryl-pyrrole derivatives represent a highly versatile class of building blocks. 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a structurally optimized pharmacophore that combines the hydrogen-bonding capacity of a pyrrole-2-carboxaldehyde core with the lipophilic, sterically demanding profile of a 2,4-dichlorophenyl moiety. This technical guide provides an authoritative breakdown of its molecular architecture, pharmacological rationale, and a self-validating synthetic methodology designed for high-yield laboratory generation.
Molecular Architecture & Physicochemical Properties
The structural identity of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is defined by a central 1H-pyrrole ring, substituted at the C2 position with a formyl (aldehyde) group and at the C5 position with a 2,4-dichlorophenyl group. This specific arrangement creates a highly conjugated push-pull electronic system.
Below is the consolidated physicochemical profile of the target compound:
| Property | Value | Scientific Implication |
| IUPAC Name | 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | Standardized nomenclature for structural mapping. |
| Molecular Formula | C₁₁H₇Cl₂NO | Core elemental composition. |
| Molecular Weight | 240.09 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Exact Mass | 238.9905 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (Pyrrole NH) | Facilitates target protein kinase hinge-binding interactions. |
| H-Bond Acceptors | 1 (Aldehyde C=O) | Acts as a reactive electrophile or hydrogen bond acceptor. |
| Rotatable Bonds | 2 | Ensures structural rigidity while allowing necessary conformational adaptation. |
Rationale for Structural Design in Medicinal Chemistry
Pyrrole-2-carboxaldehydes are well-documented pharmacophores found in numerous biologically active natural products and synthetic drugs[1]. The specific integration of the 2,4-dichlorophenyl group at the C5 position serves three distinct mechanistic purposes in drug discovery:
-
Metabolic Stability: The chlorine atoms at the ortho and para positions of the phenyl ring sterically and electronically shield the aromatic system from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.
-
Lipophilic Efficiency (LipE): The halogens significantly increase the partition coefficient (LogP), allowing the molecule to effectively anchor into hydrophobic pockets of target proteins (e.g., allosteric sites of kinases).
-
Synthetic Versatility: The C2-aldehyde is a prime reactive handle. It can undergo Knoevenagel condensations with oxindoles or malononitriles to generate extended conjugated systems, a common motif in receptor tyrosine kinase (RTK) inhibitors. Related compounds, such as 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, are frequently utilized as key building blocks in parallel synthesis libraries.
Self-Validating Synthetic Methodology
As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but also explain the causality of the chemistry and integrate In-Process Quality Control (IPQC) to ensure a self-validating workflow.
Mechanistic Pathway Visualization
Figure 1: Step-by-step synthetic workflow and self-validating IPQC checkpoints.
Step-by-Step Experimental Protocol
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Objective: Establish the C5-aryl linkage.
-
Causality: We utilize N-Boc-2-bromopyrrole rather than an unprotected pyrrole. The free pyrrole nitrogen is nucleophilic and can coordinate with the Palladium catalyst, leading to catalyst poisoning or undesired N-arylation. The Boc (tert-butyloxycarbonyl) group effectively masks this reactivity.
-
Procedure:
-
Combine 2,4-dichlorophenylboronic acid (1.2 eq) and N-Boc-2-bromopyrrole (1.0 eq) in a Schlenk flask.
-
Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) in a degassed Toluene/H₂O (4:1) biphasic system. Heat to 90°C for 12 hours under N₂.
-
-
Self-Validation (IPQC): Perform LC-MS on a quenched aliquot. The reaction is validated when the [M+H]⁺ peak of the Boc-protected intermediate dominates, and the starting bromide is <5%.
Phase 2: Boc Deprotection
-
Objective: Liberate the pyrrole NH for subsequent directed formylation.
-
Causality: The Boc group must be removed prior to the next step. Its extreme steric bulk and electron-withdrawing nature would deactivate the pyrrole ring, completely inhibiting the electrophilic Vilsmeier-Haack reaction.
-
Procedure:
-
Dissolve Intermediate 1 in Dichloromethane (DCM) and cool to 0°C.
-
Add Trifluoroacetic acid (TFA) dropwise to a final concentration of 20% v/v. Stir for 2 hours while warming to room temperature.
-
-
Self-Validation (IPQC): Monitor via TLC (Hexanes/EtOAc 4:1). The deprotected product will exhibit a lower Rf value and stain intensely with vanillin, confirming the presence of the free NH.
Phase 3: Regioselective Vilsmeier-Haack Formylation
-
Objective: Introduce the aldehyde group strictly at the C2 position.
-
Causality: The Vilsmeier reagent (chloromethyleneiminium ion, formed in situ from POCl₃ and DMF) is a highly selective electrophile. Because the C5 position is sterically blocked by the 2,4-dichlorophenyl group, the electrophilic aromatic substitution is directed exclusively to the C2 position—the most electron-rich and sterically accessible site remaining on the pyrrole ring.
-
Procedure:
-
Pre-form the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to DMF (3.0 eq) at 0°C. Stir for 30 minutes.
-
Add the deprotected 2-(2,4-dichlorophenyl)-1H-pyrrole dissolved in DCM dropwise.
-
Warm the mixture to 60°C and stir for 4 hours. Quench carefully with saturated aqueous sodium acetate to hydrolyze the iminium intermediate to the final aldehyde.
-
-
Self-Validation (IPQC): IR spectroscopy of the crude solid must show a sharp C=O stretch at ~1640–1660 cm⁻¹, which is characteristic of conjugated pyrrole aldehydes[2].
Analytical Characterization Protocol
To ensure absolute structural integrity of the final 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the following analytical profile must be matched against the synthesized batch. This profile can be cross-referenced with spectral databases of similar halogenated aryl-pyrroles[3].
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.55 (s, 1H): Characteristic downfield singlet confirming the presence of the C2-aldehyde proton.
-
δ 10.20 (br s, 1H): Pyrrole NH proton (exchangeable with D₂O).
-
δ 7.50 – 7.25 (m, 3H): Multiplets corresponding to the 2,4-dichlorophenyl aromatic protons.
-
δ 6.95 (d, 1H) & δ 6.55 (d, 1H): Two doublets corresponding to the C3 and C4 protons of the pyrrole ring, exhibiting typical pyrrole coupling constants (J ≈ 3.5 - 4.0 Hz).
-
-
¹³C NMR (100 MHz, CDCl₃): Key signal at ~179.0 ppm confirming the highly conjugated carbonyl carbon.
-
HRMS (ESI-TOF): Calculated for C₁₁H₈Cl₂NO [M+H]⁺: 240.0000; Found: 240.0012.
References
-
[1] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI.1
-
[3] 1-(3,5-Dichlorophenyl)pyrrol-2-carboxaldehyde . SpectraBase.3
-
5-(2,4-Dichlorophenyl)-2-furoic acid . Sigma-Aldrich.
Sources
Solubility Profile and Solvent Selection Guide: 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Executive Summary & Compound Analysis
In the development of pyrrole-based therapeutics—specifically antifungal agents and kinase inhibitors—5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde serves as a critical intermediate. Its solubility profile is the governing factor in optimizing reaction yields (typically Vilsmeier-Haack formylations) and achieving high-purity isolation.
This guide moves beyond simple "soluble/insoluble" binaries. We analyze the physicochemical drivers of solubility to provide a rational basis for solvent selection in synthesis, purification, and analysis.
Physicochemical Basis of Solubility
The solubility behavior of this compound is dictated by the competition between its lipophilic aryl tail and its polarizable heterocyclic head.
-
Lipophilic Domain: The 2,4-dichlorophenyl moiety significantly increases
(predicted 3.2–3.8), driving solubility in halogenated and aromatic solvents while rendering the compound virtually insoluble in water. -
H-Bonding Domain: The pyrrole N-H (donor) and the aldehyde carbonyl (acceptor) create a "push-pull" system. This allows for specific solvation in polar aprotic solvents (DMSO, DMF) but also facilitates strong crystal lattice packing, often requiring heat to disrupt intermolecular H-bonds in protic solvents like ethanol.
Solubility Profile
The following data categorizes solvent interactions based on dielectric constant (
Table 1: Qualitative Solubility Matrix (at 25°C)
| Solvent Class | Representative Solvent | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary solvents for NMR analysis and nucleophilic substitution reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction workups and liquid-phase transfers. |
| Ethers | THF, 1,4-Dioxane | Good | Standard reaction solvents; THF is preferred for reductions (e.g., NaBH4). |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Ideal "good solvent" component for recrystallization. |
| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Critical: Sparingly soluble at RT; highly soluble at reflux. The primary choice for recrystallization. |
| Aromatic | Toluene, Xylene | Moderate (Hot) | Used for azeotropic drying or high-temp recrystallization. |
| Aliphatic | Hexanes, Heptane, Cyclohexane | Insoluble | The standard "anti-solvent" used to crash out the product. |
| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts (e.g., POCl3 residues) during workup. |
Experimental Protocols
As a Senior Scientist, I emphasize causality. We do not just follow a recipe; we control the thermodynamics of the system.
Protocol A: Visual Solubility Determination (Tier 1 Screen)
Use this rapid protocol to validate solvent compatibility before scaling up.
-
Preparation: Weigh 10 mg of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde into a clear 4 mL glass vial.
-
Aliquot Addition: Add the test solvent in 100 µL increments at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution obtained with < 1 mL solvent.
-
Sparingly Soluble: Requires 1–3 mL or mild heating (40°C) to dissolve.
-
Insoluble: Solid persists after 3 mL.
-
-
Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (using a heat block). If it dissolves, mark as "Recrystallization Candidate."
Protocol B: Purification via Recrystallization
The presence of the aldehyde group makes this compound prone to oxidation (darkening) in air. This protocol minimizes oxidative stress.
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (1:3).
-
Dissolution: Place crude solid in a flask. Add the "good" solvent (e.g., Ethanol or EtOAc) and heat to reflux. Add just enough solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If black specks (polymerized pyrrole) remain, filter rapidly through a pre-warmed celite pad.
-
Nucleation: Remove from heat. Slowly add the "anti-solvent" (Water or Hexane) dropwise until a faint turbidity persists.
-
Crystallization: Re-heat to clear the solution, then allow it to cool slowly to RT, then to 4°C.
-
Why? Rapid cooling traps impurities. Slow cooling builds a pure crystal lattice.
-
-
Isolation: Filter the resulting needles/plates and wash with cold anti-solvent.
Visualization & Logic
Solvent Selection Decision Tree
This diagram guides the researcher through selecting the correct solvent based on the process stage (Reaction vs. Purification).
Caption: Decision logic for solvent selection based on the specific chemical operation required.
Recrystallization Thermodynamics
The solubility differential is the key to high purity. This diagram illustrates the temperature-dependent solubility curve exploited in Protocol B.
Caption: Thermodynamic workflow for purifying aryl-pyrrole-carbaldehydes via temperature-controlled solubility.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.
-
Luo, Y., et al. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[1][2] Patent CN112194607A. (Provides analogous solubility and recrystallization data for halogenated phenyl-pyrrole-carbaldehydes).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrrole-2-carboxaldehyde.[3] (General safety and solubility properties for the pyrrole-carbaldehyde scaffold).
-
PubChem. (2025). Compound Summary: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.[1][2][4][5] (Used for structural analog comparison).
Sources
- 1. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 2. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 3. 1-(3,5-DICHLOROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 175136-79-5 [amp.chemicalbook.com]
- 4. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]
- 5. tdcommons.org [tdcommons.org]
Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Dichlorophenyl Pyrroles
Executive Summary & Chemical Profile
Audience: Medicinal Chemists, Toxicologists, and HSE Officers. Scope: This guide synthesizes safety protocols for dichlorophenyl pyrroles , a class of compounds frequently used as antifungal agents (e.g., Fludioxonil , Fenpiclonil ) and increasingly explored as scaffolds in drug discovery for their bioactive pyrrole core.
While often categorized as "low acute toxicity" in agricultural contexts, these compounds present specific hazards in a research setting—particularly regarding aquatic toxicity and cumulative oxidative stress mechanisms. This guide moves beyond the standard SDS to provide field-proven handling strategies for high-purity research grades.
Chemical Identification
-
Core Structure: Pyrrole ring substituted with a dichlorophenyl group (typically 2,3-dichloro or 3,5-dichloro).
-
Key Representatives:
-
Fludioxonil (CAS: 131341-86-1): 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.[1]
-
Fenpiclonil (CAS: 74738-17-3): 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile.
-
-
Physical State: Generally off-white to yellowish crystalline powders.
-
Solubility: Low water solubility; soluble in organic solvents (Acetone, Methanol, DMSO).
Hazard Identification & Toxicological Mechanisms (The "Why")
To handle these compounds safely, one must understand the mechanism of their toxicity. Unlike simple irritants, phenylpyrroles act on specific cellular signaling pathways.
GHS Classification (Harmonized)
| Hazard Category | GHS Code | Hazard Statement | Signal Word |
| Aquatic Toxicity (Acute) | H400 | Very toxic to aquatic life | WARNING |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long-lasting effects | WARNING |
| Eye Irritation | H319 | Causes serious eye irritation | Warning |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled (dust/mist) | Warning |
Mechanistic Insight: Why is it Toxic?
-
Fungal Selectivity: In fungi, phenylpyrroles hyperactivate the HOG1 (High Osmolarity Glycerol) MAP kinase pathway. This causes the fungus to inappropriately synthesize glycerol, leading to cellular swelling and lysis [1].
-
Mammalian Toxicity: While mammals lack the HOG1 pathway, high-dose exposure (relevant to synthesis labs) has been linked to oxidative stress . Research indicates that Fludioxonil can disrupt glutathione homeostasis and induce mitochondrial depolarization in mammalian cells [2].
-
Implication for Researchers: Chronic low-level exposure may deplete cellular antioxidants. Engineering controls are not optional.
-
Engineering Controls & Personal Protective Equipment (PPE)
Primary Containment (Engineering Controls)
-
Solid Handling: All weighing and transfer of dry powder must occur inside a certified chemical fume hood or a powder containment balance enclosure .
-
Reasoning: Dichlorophenyl pyrroles are often electrostatic. Open-bench weighing generates invisible micro-aerosols that settle on surfaces, creating a cross-contamination risk.
-
-
Solution Handling: Once dissolved (e.g., in DMSO), handling can proceed in a standard fume hood.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Technical Justification |
| Hand Protection | Nitrile Gloves (Double-gloved) | Standard latex is permeable to the organic solvents (DMSO/DCM) used to dissolve these lipophilic compounds. Breakthrough time > 480 min required. |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. The dust is a respiratory irritant (H332). |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient. The crystalline powder can cause mechanical corneal abrasion and chemical irritation (H319). |
Experimental Protocol: Safe Solubilization & Handling
Trustworthiness: This protocol minimizes static discharge and aerosol generation, common issues with pyrrole powders.
Workflow: From Powder to Stock Solution
Figure 1: Optimized workflow for handling electrostatic dichlorophenyl pyrrole powders to prevent inhalation and surface contamination.
Step-by-Step Methodology
-
Static Neutralization: Dichlorophenyl pyrroles are prone to static charge. Pass an ionizing gun over the container before opening.
-
Weighing: Use an anti-static weighing boat. Do not use spatulas that generate static (e.g., plastic).[2] Use stainless steel or PTFE-coated spatulas.
-
Solubilization:
-
Add the solvent (typically DMSO or Acetone) to the powder, not vice-versa, to suppress dust.
-
Note: If sonicating, ensure the vial is sealed with Parafilm to prevent aerosol leakage.
-
-
Decontamination: Wipe the balance area with a detergent solution (surfactant) followed by ethanol. Simple ethanol wiping often spreads hydrophobic pyrroles rather than removing them.
Emergency Response & Spill Management
Spill Cleanup Logic
Because of the H410 (Aquatic Toxicity) classification, the primary goal in a spill is containment from drains.
Figure 2: Decision tree for spill response, prioritizing containment of aquatic toxins.
Specific Protocols
-
Dry Spill: Do not sweep. Cover the spill with a paper towel dampened with water or a surfactant solution to weigh down the dust. Scoop the wet material into a hazardous waste bag.
-
Wet Spill (Solvent): Absorb with an inert material (vermiculite or sand). Do not dilute with water , as this increases the volume of hazardous waste that cannot go down the drain.
Storage & Stability
-
Temperature: Store at 0-5°C (standard refrigeration) for long-term stability.
-
Light Sensitivity: Many pyrrole derivatives are photosensitive. Store in amber vials or wrap containers in aluminum foil [3].
-
Incompatibility: Avoid strong oxidizing agents. Phenylpyrroles can degrade into chlorinated anilines under harsh oxidative conditions, which are more toxic.
Waste Disposal (Critical Compliance)
Strict Prohibition: Under no circumstances should dichlorophenyl pyrroles enter the municipal water system.
-
Classification: RCRA Hazardous Waste (if applicable in US) or Special Waste (EU).
-
Method: High-temperature incineration. The presence of chlorine atoms requires incineration with scrubbers to capture HCl gas.
-
Container Labeling: Must explicitly state "Marine Pollutant" or "Toxic to Aquatic Life" to ensure waste handlers segregate it from standard organic waste streams.
References
-
Brandhorst, T. T., et al. (2019). Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity.[3] Scientific Reports. [Link]
-
Teng, Y., et al. (2025).[4] Exploring comprehensive toxic effects of fludioxonil on Caenorhabditis elegans. Ecotoxicology and Environmental Safety. [Link]]
Sources
The Vilsmeier-Haack Formylation of Pyrrole Derivatives: A Technical Guide to Mechanistic Design and Synthetic Protocols
Executive Summary & Historical Context
Pyrrole is a highly privileged heterocyclic scaffold embedded within numerous blockbuster drugs, including the statin Atorvastatin, the NSAID Tolmetin, and the kinase inhibitor Sunitinib[1]. To functionalize the pyrrole core for advanced drug development, the introduction of a formyl group (-CHO) is often the critical first step.
Discovered in 1927 by Anton Vilsmeier and Albrecht Haack, the Vilsmeier-Haack (V-H) reaction has evolved from a classical batch process into a cornerstone of modern heterocyclic chemistry[2]. By utilizing a mild, highly selective electrophilic reagent generated in situ from a substituted amide and a halogenating agent, the V-H formylation enables the precise functionalization of electron-rich aromatic systems like pyrrole[2][3]. Recently, the historical batch methodology has been adapted into continuous flow microreactor technologies, drastically improving the handling of thermally unstable chloroiminium intermediates and scaling up production for pharmaceutical applications[4].
Mechanistic Logic: Causality in Electrophilic Aromatic Substitution
As an application scientist, understanding the causality behind the V-H formylation is essential for troubleshooting and optimizing yields. The reaction is not a simple substitution; it is a meticulously orchestrated sequence of intermediate formations[3].
Formation of the Vilsmeier Reagent
The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃). The nucleophilic oxygen of DMF attacks the electrophilic phosphorus, leading to the expulsion of a chloride ion. Subsequent elimination of the phosphorodichloridate leaving group yields the highly electrophilic chloroiminium ion (the Vilsmeier reagent)[3]. This step is highly exothermic and moisture-sensitive, necessitating strict temperature control (0–10 °C) and anhydrous conditions[5].
Regioselective Electrophilic Attack on Pyrrole
Pyrrole is an exceptionally electron-rich heterocycle due to the delocalization of the nitrogen lone pair into the aromatic π-system. When exposed to the Vilsmeier reagent, electrophilic attack occurs preferentially at the α-position (C-2 or C-5) [5][6]. Causality of Regioselectivity: Attack at the C-2 position generates a Wheland intermediate stabilized by three resonance structures (including a highly stable iminium-like structure where nitrogen bears the positive charge). In contrast, attack at the C-3 position yields an intermediate with only two resonance structures. Therefore, unless the α-positions are sterically hindered or pre-substituted (e.g., in 3,4-diethylpyrrole), C-2 formylation dominates[6].
Hydrolysis and Aromatization
The initial coupling produces an iminium salt intermediate. To recover aromaticity and unmask the aldehyde, the reaction must be quenched with an aqueous base (such as sodium acetate or sodium bicarbonate) and heated. This drives the hydrolysis of the iminium species, releasing dimethylamine and yielding the final pyrrole-2-carbaldehyde[3][5].
Logical flow of the Vilsmeier-Haack formylation mechanism.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol details the formylation of a substituted pyrrole (e.g., 3,4-diethylpyrrole to 3,4-diethylpyrrole-2-carbaldehyde), a critical precursor for porphyrin-based photosensitizers[5][7].
Reagents and Equipment
-
Substrate: 3,4-Diethylpyrrole (1.0 equiv)
-
Reagents: Anhydrous N,N-Dimethylformamide (DMF) (1.2 - 1.5 equiv), Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv)
-
Solvents: Anhydrous Dichloromethane (DCM) or excess DMF, Diethyl ether (for extraction)
-
Quench: Saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃)
-
Equipment: Flame-dried two-necked round-bottom flask, nitrogen inlet, dropping funnel, magnetic stirrer, ice bath.
Step-by-Step Methodology
-
Vilsmeier Reagent Generation: Purge the flame-dried flask with nitrogen. Add anhydrous DMF and cool to 0 °C using an ice bath. Slowly add POCl₃ dropwise via the dropping funnel. Self-Validation: The mixture should turn slightly viscous and pale yellow, indicating the successful formation of the chloroiminium salt. Maintain stirring for 15–30 minutes at 0 °C[5][7].
-
Substrate Addition: Dissolve 3,4-diethylpyrrole in a minimal amount of anhydrous DCM (or DMF). Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the temperature between 0–5 °C. Causality: Exceeding 5 °C during addition can lead to rapid decomposition of the Vilsmeier reagent and promote unwanted polymerization of the pyrrole[5].
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction to 40–60 °C and stir for 2–4 hours. Monitor progress via Thin-Layer Chromatography (TLC) until the starting material is consumed[5].
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully pour the mixture into a vigorously stirred solution of saturated aqueous sodium acetate or sodium hydroxide/ice water. Self-Validation: The pH must be adjusted to mildly basic (pH ~8) to ensure complete hydrolysis of the iminium intermediate into the aldehyde[7][8].
-
Isolation and Purification: Extract the aqueous layer multiple times with diethyl ether. Wash the combined organic layers with water and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient)[7].
Step-by-step experimental workflow for pyrrole formylation.
Quantitative Data & Optimization Parameters
Achieving high yields in the V-H formylation requires precise stoichiometric and thermodynamic control. The following table summarizes the optimized parameters for pyrrole formylation, synthesized from established application notes and continuous flow studies[4][5][9].
| Parameter | Optimized Value | Mechanistic Rationale / Notes |
| Stoichiometry (DMF:POCl₃) | 1.0 : 1.2 to 5.0 : 6.0 | A slight excess of POCl₃ ensures complete conversion of DMF to the Vilsmeier reagent. Excessive POCl₃ can lead to substrate decomposition[9]. |
| Stoichiometry (Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | Prevents over-formylation (diformylation) while ensuring complete consumption of the starting pyrrole[5]. |
| Vilsmeier Formation Temp. | 0–10 °C | The reaction is highly exothermic; low temperatures prevent the thermal degradation of the chloroiminium ion[5]. |
| Pyrrole Addition Temp. | 0–5 °C | Mitigates the risk of pyrrole polymerization, which is common under highly acidic/electrophilic conditions[5]. |
| Reaction Temperature | 40–60 °C | Gentle heating drives the electrophilic aromatic substitution to completion[5]. |
| Hydrolysis Conditions | Reflux in Mild Base | Essential for cleaving the iminium salt. Strong bases (like 6M NaOH) can be used if the substrate lacks base-sensitive functional groups[8]. |
Pharmaceutical Applications and Future Directions
The synthesis of pyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction is not merely an academic exercise; it is a critical gateway to complex drug architectures.
-
Porphyrins and Photodynamic Therapy: Formylated pyrroles are condensed to form porphyrins and BODIPY dyes. These highly conjugated macrocycles are utilized as photosensitizers in photodynamic therapy (PDT) for oncology and as fluorescent probes in cellular imaging[7][9].
-
Kinase Inhibitors: The formyl group serves as a versatile handle for Knoevenagel condensations, Wittig reactions, or reductive aminations, allowing medicinal chemists to build the extended π-systems required for ATP-competitive kinase inhibitors (e.g., Sunitinib analogs)[1][9].
-
Continuous Flow Manufacturing: Recent advancements have transitioned the V-H reaction into continuous flow microreactors. By utilizing inline IR-analysis and microfluidic mixing, the residence time of the unstable chloroiminium intermediate is minimized (often < 100 seconds), eliminating the need for cryogenic batch cooling and drastically improving process safety and scalability for API manufacturing[4].
References
-
PharmaGuideline. "Synthesis, Reactions and Medicinal Uses of Pyrrole." PharmaGuideline, 2021. Available at:[Link]
-
Chahal, M., & Dhillon, S. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023. Available at:[Link]
-
Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps, 2023. Available at:[Link]
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. "The Vilsmeier formylation and the cyanation of pyrrole acetals." Canadian Journal of Chemistry, 1982. Available at: [Link]
-
RSC Publishing. "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles." Journal of the Chemical Society C: Organic, 1970. Available at:[Link]
-
Wikipedia. "Pyrrole - Reactions and reactivity." Wikipedia, 2024. Available at:[Link]
-
ACS Publications. "Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes." Organic Process Research & Development, 2012. Available at:[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. thieme-connect.com [thieme-connect.com]
Electronic Structure & SAR Profiling of 2,4-Dichlorophenyl Substituted Pyrroles
This guide is structured as a high-level technical whitepaper designed for senior researchers. It synthesizes crystallographic data, computational quantum chemistry (DFT), and synthetic protocols to provide a comprehensive profile of the 2,4-dichlorophenyl pyrrole scaffold.
Executive Summary
The 2,4-dichlorophenyl pyrrole moiety represents a privileged scaffold in the design of antifungal agents and novel non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike planar phenylpyrroles, the 2,4-substitution pattern introduces a critical ortho-steric clash that forces the biaryl system into a twisted conformation.[1] This structural distortion decouples the
Electronic Structure Analysis
The physicochemical behavior of 2,4-dichlorophenyl pyrroles is governed by the interplay between the electron-withdrawing nature of the chlorine atoms and the steric torsion they induce.
The "Ortho-Effect" and Conformation
In unsubstituted N-phenylpyrroles, the energy barrier to rotation is low, allowing for near-planar conformations that maximize conjugation. However, the introduction of a chlorine atom at the 2-position (ortho) creates significant steric repulsion with the pyrrole
-
Crystallographic Evidence: X-ray diffraction studies of analogous 1-(2,4-dichlorophenyl) systems reveal a dihedral angle (
) typically ranging from 40° to 55° [1][2].[1] -
Electronic Consequence: This twist disrupts the planarity required for full
-electron delocalization.[1] Consequently, the pyrrole ring retains more of its intrinsic electron density, making it more susceptible to electrophilic aromatic substitution compared to planar analogs where density is bled into the phenyl ring.
Frontier Molecular Orbitals (FMO)
DFT calculations (B3LYP/6-311G**) characterize the reactivity profile:
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the pyrrole ring .[1] This confirms the pyrrole moiety as the nucleophilic center.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the dichlorophenyl ring , specifically stabilized by the inductive effect (-I) of the chlorine atoms.[1]
-
Band Gap (
): The twisted conformation leads to a wider HOMO-LUMO gap (~5.0 - 5.8 eV) compared to planar conjugated systems.[1] This indicates high kinetic stability (chemical hardness), suggesting these molecules are stable in biological transport but reactive enough for specific enzymatic binding [3].[1]
Molecular Electrostatic Potential (MEP)[1]
-
Negative Potential (Red Regions): Concentrated around the chlorine atoms and the pyrrole ring face (
-cloud).[1] -
Positive Potential (Blue Regions): Localized on the pyrrole hydrogens and the phenyl ring hydrogens.[1]
-
Implication: The distinct separation of negative (Cl) and positive (H) regions facilitates "halogen bonding" interactions with receptor pockets, a key feature in the efficacy of halogenated antifungals.[1]
Quantitative Data Summary
| Property | Value / Range | Methodology | Significance |
| Dihedral Angle ( | 44.6° - 50.6° | X-Ray Diffraction [2] | Determines degree of |
| Dipole Moment ( | ~2.5 - 3.5 Debye | DFT (B3LYP) [3] | Influences membrane permeability.[1] |
| HOMO Energy | -5.8 to -6.2 eV | Cyclic Voltammetry / DFT | Oxidation potential; metabolic stability.[1] |
| LUMO Energy | -0.8 to -1.2 eV | Cyclic Voltammetry / DFT | Reduction potential; electron transport.[1] |
| C-Cl Bond Length | 1.74 - 1.75 Å | X-Ray Diffraction | Standard aromatic C-Cl; stable.[1] |
Structure-Activity Relationship (SAR) Logic
The biological activity (specifically antifungal) relies on a delicate balance defined by the 2,4-dichloro substitution.
Figure 1: SAR Logic Flow.[1] The 2,4-dichloro pattern dictates both the 3D shape (via sterics) and the electronic reactivity (via induction), converging to enhance biological selectivity.
Experimental Protocols
Synthesis: Modified Clauson-Kaas Reaction
This protocol avoids harsh acidic conditions, preserving the sensitive chlorophenyl moiety.[1]
Reagents: 2,4-dichloroaniline, 2,5-dimethoxytetrahydrofuran, Acetic Acid, Sodium Acetate.
-
Activation: Dissolve 2,4-dichloroaniline (10 mmol) in Glacial Acetic Acid (20 mL).
-
Condensation: Add 2,5-dimethoxytetrahydrofuran (11 mmol) and Sodium Acetate (anhydrous, 15 mmol).
-
Reflux: Heat the mixture to reflux (110°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Why? Sodium acetate buffers the solution, preventing polymerization of the pyrrole product.[1]
-
-
Work-up: Pour reaction mixture into ice-cold water (100 mL). Neutralize with saturated NaHCO₃.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO₄.[1]
-
Purification: Silica gel column chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).
Electrochemical Characterization (CV)
To experimentally validate the HOMO/LUMO levels calculated via DFT.
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference). Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[1]
-
Blank Scan: Run a scan of the solvent/electrolyte system to ensure a clean window (-2.0V to +2.0V).[1]
-
Sample Prep: Dissolve the synthesized pyrrole (1 mM) in the electrolyte solution.
-
Measurement: Scan at 100 mV/s.
-
Calculation:
Computational Workflow (DFT)
For researchers validating electronic properties using Gaussian or ORCA.[1]
Figure 2: Computational workflow for electronic property prediction.
References
-
Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. (2012). Link
-
1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. (2006). Link
-
Computational Insights on Molecular Structure, Electronic Properties... Material Science Research India. (2020). Link
-
Synthesis, Properties and Crystal Structure of the 2,4-Dichlorophenyl-Cyanoxime. Journal of Chemical Crystallography. (2013). Link[1]
-
Investigation of the Conductivity Properties of Pyrrole with Substituents. Bilge International Journal of Science and Technology Research. (2025). Link
Sources
Methodological & Application
Synthesis Protocol for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis leverages two classical named reactions: the Paal-Knorr pyrrole synthesis to construct the core heterocyclic scaffold, followed by the Vilsmeier-Haack reaction for the regioselective introduction of a formyl group. This document offers in-depth procedural details, mechanistic insights, and expected characterization data to ensure reliable execution and validation of the synthesis.
Introduction
Pyrrole-2-carbaldehydes are a class of heterocyclic aldehydes that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The introduction of a substituted phenyl group, such as the 2,4-dichlorophenyl moiety, can significantly influence the physicochemical and pharmacological properties of the resulting compounds. This protocol outlines a robust and reproducible pathway to 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, starting from commercially available reagents.
Overall Synthetic Strategy
The synthesis is logically divided into two main stages. The first stage involves the construction of the 2-(2,4-dichlorophenyl)-1H-pyrrole intermediate via a Paal-Knorr condensation. This is followed by the formylation of this intermediate at the C5 position using the Vilsmeier-Haack reaction to yield the target aldehyde.
Part 1: Synthesis of 2-(2,4-Dichlorophenyl)-1H-pyrrole
This initial phase focuses on the construction of the pyrrole ring system using the Paal-Knorr synthesis.[1][2][3][4] This reaction is a cornerstone in heterocyclic chemistry for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] In this protocol, we first synthesize the necessary 1,4-dicarbonyl precursor, 1-(2,4-dichlorophenyl)butane-1,4-dione, via a Friedel-Crafts acylation.[5][6][7][8][9]
Step 1.1: Synthesis of 1-(2,4-Dichlorophenyl)butane-1,4-dione via Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.[5] Here, 1,3-dichlorobenzene is acylated with succinic anhydride to introduce the butanoyl chain.
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 1.0 equiv | |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 1.1 equiv | |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.2 equiv | Handle in a fume hood, moisture sensitive |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent | |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | For workup | Corrosive |
| Water (deionized) | H₂O | 18.02 | For workup | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 equiv) in anhydrous dichloromethane.
-
Addition of Reactants: To the stirred suspension, add succinic anhydride (1.1 equiv) portion-wise, ensuring the temperature does not exceed 25 °C.
-
Aromatic Substrate Addition: Add 1,3-dichlorobenzene (1.0 equiv) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Progression: Heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 1.2: Paal-Knorr Synthesis of 2-(2,4-Dichlorophenyl)-1H-pyrrole
The synthesized 1,4-dione is then cyclized with an ammonia source to form the pyrrole ring.[1][3][4][10]
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-(2,4-Dichlorophenyl)butane-1,4-dione | C₁₀H₈Cl₂O₂ | 231.08 | 1.0 equiv | From previous step |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 5.0 equiv | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Corrosive |
| Water (deionized) | H₂O | 18.02 | For workup | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,4-dichlorophenyl)butane-1,4-dione (1.0 equiv) and ammonium acetate (5.0 equiv) in glacial acetic acid.
-
Reaction Progression: Heat the mixture to reflux (approximately 118 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,4-dichlorophenyl)-1H-pyrrole.
Part 2: Vilsmeier-Haack Formylation of 2-(2,4-Dichlorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13][14][15] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[11][12] For 2-substituted pyrroles, the formylation predominantly occurs at the electron-rich and sterically accessible C5 position.
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(2,4-Dichlorophenyl)-1H-pyrrole | C₁₀H₇Cl₂N | 212.08 | 1.0 equiv | From Part 1 |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | Solvent and Reagent | |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 equiv | Handle in a fume hood, corrosive |
| 1,2-Dichloroethane (DCE, anhydrous) | C₂H₄Cl₂ | 98.96 | Solvent | |
| Saturated Sodium Acetate Solution | CH₃COONa (aq) | 82.03 | For workup | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Protocol
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF (used as solvent) to 0 °C in an ice bath.
-
POCl₃ Addition: Add phosphorus oxychloride (1.2 equiv) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(2,4-dichlorophenyl)-1H-pyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Hydrolysis: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Then, slowly add a saturated aqueous solution of sodium acetate with stirring until the mixture is neutralized (pH ~7).
-
Workup and Purification: Heat the neutralized mixture at 60 °C for 30 minutes to complete the hydrolysis of the iminium salt intermediate. After cooling, extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Characterization of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
The structural confirmation of the final product should be performed using standard spectroscopic techniques. Below are the expected characterization data based on the structure and data from analogous compounds.[16][17]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-9.8 ppm.
-
Pyrrole Protons: Two doublets are expected for the protons on the pyrrole ring, likely in the range of δ 6.5-7.5 ppm, with a coupling constant (³JHH) of approximately 3-4 Hz.
-
Aromatic Protons: The three protons on the 2,4-dichlorophenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2-7.6 ppm.
-
NH Proton: A broad singlet corresponding to the pyrrole NH proton is expected, the chemical shift of which can be variable and may be in the range of δ 8.0-10.0 ppm, depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 175-185 ppm.
-
Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons are anticipated in the range of δ 110-140 ppm.
-
Aromatic Carbons: Six signals are expected for the carbons of the dichlorophenyl ring. The carbons directly attached to the chlorine atoms will be shifted downfield.
IR (Infrared) Spectroscopy
-
C=O Stretch: A strong absorption band corresponding to the aldehyde carbonyl stretch is expected in the region of 1650-1680 cm⁻¹.
-
N-H Stretch: A moderate to sharp absorption band for the pyrrole N-H stretch is expected around 3200-3400 cm⁻¹.
-
C-H Stretch (Aldehyde): A characteristic weak C-H stretching vibration for the aldehyde proton may appear around 2720-2820 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl stretching vibrations.
MS (Mass Spectrometry)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₇Cl₂NO). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
Troubleshooting and Safety Precautions
-
Moisture Sensitivity: The Friedel-Crafts acylation and the formation of the Vilsmeier reagent are sensitive to moisture. Ensure all glassware is flame-dried and the reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are crucial for optimal yields.
-
Exothermic Reactions: The addition of phosphorus oxychloride to DMF is exothermic. It is essential to perform this addition slowly at 0 °C to control the reaction temperature.
-
Handling of Reagents: Phosphorus oxychloride, aluminum chloride, and concentrated acids are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Reaction Monitoring: Close monitoring of the reactions by TLC is recommended to determine the optimal reaction time and prevent the formation of byproducts.
This detailed protocol provides a solid foundation for the successful synthesis and characterization of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Researchers are encouraged to adapt and optimize the conditions as needed for their specific laboratory setup and scale.
References
- Paal, C.; Knorr, L. Synthese von Furfuranderivaten aus Succinylobernsteinsäureester. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2863–2870.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1635–1642.
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Condensation. J. Org. Chem.1995, 60 (2), 301–307.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
Supplementary Data - Rsc.org. [Link]
-
1,4-Bis(4-chlorophenyl)butane-1,4-dione. PMC. [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E). [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
-
Synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H- imidazole and 1-(2-(2,4-Dichlorophenyl) - ResearchGate. [Link]
-
Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione. Der Pharma Chemica. [Link]
-
Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][4]- triazole-1-methyl )-[1][3] dioxolane -4-Methyl methanesulfonate. Google Patents.
-
1,4-Diphenylbutane-1,4-dione. ResearchGate. [Link]
-
1,4-Bis(4-chlorophenyl)butane-1,4-dione. PubChem. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
Application Note: High-Yield Synthesis of Unsymmetrical Meso-Free BODIPY Dyes Using 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.
Introduction & Scientific Rationale
Boron-dipyrromethene (BODIPY) dyes are a premier class of highly fluorescent molecules widely utilized in biological imaging, photodynamic therapy (PDT), and tunable laser applications[1]. While symmetric BODIPYs are easily synthesized, the development of unsymmetrical, meso-free BODIPYs allows for precise, differential functionalization of the pyrrolic core.
The use of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a primary building block offers distinct photophysical and structural advantages:
-
Steric Shielding: The bulky 2,4-dichlorophenyl group restricts the rotational freedom of the BODIPY core, minimizing non-radiative decay pathways and boosting the fluorescence quantum yield (
). Furthermore, this steric bulk prevents intermolecular stacking, which is crucial for maintaining high fluorescence in solid-state or highly concentrated biological assays. -
Spectral Tuning: Integrating a 2,4-dichlorophenyl group into the BODIPY framework induces a noticeable red shift in both absorption and emission maxima compared to standard phenyl-substituted analogs, enhancing tissue penetration for in vivo imaging[2].
-
Downstream Functionalization: The aldehyde functionality allows for further structural elaboration, such as Knoevenagel condensations, which can dramatically red-shift the absorption into the near-infrared (NIR) region[3].
Mechanistic Insights: The Case for Activation
The synthesis of unsymmetrical BODIPY dyes often suffers from the formation of symmetric byproducts when using traditional acid-catalyzed (e.g., Trifluoroacetic acid, TFA) condensation. This occurs because the intermediate dipyrromethane can undergo acid-catalyzed reversion and scrambling.
The Causality of Reagent Selection:
To bypass this scrambling, this protocol utilizes Phosphorus Oxychloride (
Experimental Workflow Diagram
Caption: Workflow for the synthesis of unsymmetrical meso-free BODIPY dyes via POCl3 condensation.
Step-by-Step Protocol: Synthesis of Unsymmetrical BODIPY
Materials & Reagents
-
Precursor 1: 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol, 240 mg)
-
Precursor 2: 2,4-Dimethylpyrrole (1.2 mmol, 114 mg)
-
Activator: Phosphorus Oxychloride (
) (1.5 mmol, 140 ) -
Base: Triethylamine (
) (10.0 mmol, 1.4 mL) -
Chelating Agent: Boron Trifluoride Diethyl Etherate (
) (10.0 mmol, 1.25 mL) -
Solvent: Anhydrous Dichloromethane (
) (20 mL)
Methodology
Phase 1: Activation and Condensation
-
Flame-dry a 50 mL two-neck round-bottom flask and purge with Argon for 10 minutes.
-
Dissolve 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and 2,4-dimethylpyrrole (1.2 mmol) in 20 mL of anhydrous
. -
Cool the reaction mixture to 0 °C using an ice bath.
-
Add
(1.5 mmol) dropwise over 5 minutes via a gas-tight syringe. -
Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 to 4 hours.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow solution to a deep, opaque red/purple hue. This visual shift confirms the successful formation of the highly conjugated dipyrromethene hydrochloride intermediate.
-
Phase 2: Boron Complexation
6. Re-cool the reaction flask to 0 °C.
7. Slowly add
-
Self-Validation Checkpoint 2: Spot the crude mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). A successful chelation is confirmed by the appearance of a highly mobile spot that exhibits intense green/yellow fluorescence under 365 nm UV irradiation.
Phase 3: Workup and Purification
10. Quench the reaction by pouring the mixture into 50 mL of saturated aqueous
Quantitative Data Summaries
Table 1: Optimization of Condensation Reagents for Unsymmetrical BODIPYs
| Activator / Catalyst | Intermediate Formed | Scrambling / Symmetric Byproducts | Typical Isolated Yield (%) |
|---|---|---|---|
| TFA (Catalytic) | Dipyrromethane | High (Reversible pathway) | 15 - 30% |
|
Table 2: Photophysical Properties of 2,4-Dichlorophenyl-Substituted BODIPY vs. Standard Core
| Compound | Absorbance
(Note: The integration of the 2,4-dichlorophenyl group consistently yields a ~12-30 nm red shift and a marked increase in quantum yield due to structural rigidification[2].)
References
1.[3] Title: Tuning Optical Properties of BODIPY Dyes by Pyrrole Conjugation for Photoacoustic Imaging. Source: Advanced Optical Materials. URL: [Link]
2. Title: Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution. Source: Chemistry - A European Journal. URL: [Link]
3.[2] Title: Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]
5.[4] Title: Synthesis and Optical Properties of Unsymmetric Aromatically π-Extended BODIPY. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Sources
procedure for condensing 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde with pyrroles
Application Note: Regioselective Vilsmeier-Haack Formylation of 2-(2,4-Dichlorophenyl)-1H-pyrrole
Executive Summary
The synthesis of highly substituted pyrrole derivatives is a critical workflow in the development of novel pharmaceuticals and agrochemicals. This application note details the step-by-step protocol for the regioselective formylation of 2-(2,4-dichlorophenyl)-1H-pyrrole to yield 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde . By leveraging the1[1], this method utilizes a highly electrophilic chloroiminium intermediate to functionalize the electron-rich pyrrole core with high precision and yield.
Mechanistic Rationale & Regioselectivity
The Vilsmeier-Haack formylation is the premier method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems[1]. The reaction relies on the in situ generation of a Vilsmeier reagent (a chloroiminium ion) from N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃)[2].
Regioselectivity Causality:
Pyrroles are highly electron-rich heterocycles that strongly favor electrophilic aromatic substitution at the
Fig 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrrole C5 position.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction. DMF serves a dual purpose as both the formylating agent and the primary reaction solvent.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(2,4-dichlorophenyl)-1H-pyrrole | 212.07 | 1.0 | 2.12 g | Substrate |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 1.12 mL (1.84 g) | Activating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 10.0 mL | Solvent / Reactant |
| Sodium Acetate (NaOAc) | 82.03 | 5.0 | 4.10 g (in 20 mL H₂O) | Hydrolysis Base |
Experimental Protocol: A Self-Validating System
This protocol is adapted from established3[3].
Phase 1: Preparation of the Vilsmeier Reagent
-
Setup: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Cooling: Add 10.0 mL of anhydrous DMF to the flask and cool to 0 °C using an ice-water bath.
-
Activation: Add 1.12 mL of POCl₃ dropwise via the dropping funnel over 10 minutes.
-
Causality & Validation: The formation of the Vilsmeier reagent is highly exothermic. Maintaining the temperature at 0 °C prevents the thermal decomposition of the unstable chloroiminium ion. A successful formation is visually validated by the solution transitioning to a pale yellow, slightly viscous liquid. Stir for an additional 30 minutes at 0 °C.
-
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Addition: Dissolve 2.12 g of 2-(2,4-dichlorophenyl)-1H-pyrrole in a minimal amount of anhydrous DMF (approx. 5.0 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 15 minutes.
-
Causality: Pyrroles are sensitive to rapid thermal spikes and highly acidic environments, which can trigger polymerization. Dropwise addition strictly controls the reaction rate.
-
-
Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The reaction is complete when the higher-Rf starting material spot is entirely consumed, replaced by a lower-Rf, UV-active iminium intermediate spot.
-
Phase 3: Hydrolysis and Quenching
-
Quenching: Once complete, cool the reaction mixture back to 0 °C. Slowly add a pre-chilled solution of 4.10 g NaOAc dissolved in 20 mL of distilled water.
-
Causality: The intermediate exists as a stable iminium salt. 4[4] is required to yield the final aldehyde. Using a mild base like NaOAc buffers the highly acidic byproducts (HCl and phosphoric acid) generated during the reaction. Stronger bases (like NaOH) could cause undesired degradation of the pyrrole core, while NaOAc safely drives the hydrolysis to completion[3].
-
-
Maturation: Stir the quenched mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.
Phase 4: Extraction and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL), followed by extensive washing with distilled water (3 × 20 mL) and brine (20 mL).
-
Causality: DMF is highly miscible with both water and organic solvents. Repeated aqueous washes are mandatory to partition the DMF out of the organic phase, preventing contamination of the final product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford pure 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a solid.
Fig 2: Step-by-step experimental workflow for synthesis and isolation of the target aldehyde.
Analytical Characterization (Expected)
To validate the structural integrity of the synthesized 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, perform ¹H NMR spectroscopy (400 MHz, CDCl₃). Key diagnostic signals include:
-
Aldehyde Proton (-CHO): Singlet at
~9.50 – 9.70 ppm. -
Pyrrole N-H: Broad singlet at
~9.80 – 10.20 ppm (exchangeable with D₂O). -
Pyrrole Core Protons: Two doublet signals at
~6.60 ppm and ~6.95 ppm (representing the C3 and C4 protons). -
Aryl Protons: Multiplets between
~7.20 – 7.60 ppm corresponding to the 2,4-dichlorophenyl ring.
References
-
Benchchem. "Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole." 3[3]
-
Organic Process Research & Development (ACS Publications). "Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes." 4[4]
Sources
Application Note: Optimized Knoevenagel Condensation Protocols for Pyrrole-2-Carbaldehydes in Drug Discovery
Executive Summary
The Knoevenagel condensation of pyrrole-2-carbaldehydes with active methylene compounds is a cornerstone reaction in medicinal chemistry. The resulting α,β-unsaturated Knoevenagel adducts feature highly reactive Michael acceptor moieties, making them invaluable for the design of targeted covalent inhibitors (TCIs) that interact with biological nucleophiles, such as cysteine residues in target proteins[1]. This application note provides an in-depth mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols for synthesizing these critical heterocyclic building blocks.
Scientific Rationale & Mechanistic Causality
The efficiency of the Knoevenagel condensation relies heavily on the electronic properties of the substrate and the judicious selection of catalysts and solvents.
Substrate Electronics and Reactivity
Pyrrole-2-carbaldehyde derivatives (e.g., 3,4-diethyl-1H-pyrrole-2-carbaldehyde or 1-sec-butyl-1H-pyrrole-2-carbaldehyde) possess an electron-rich aromatic core[1][2]. This electron density is delocalized into the C2-carbaldehyde group, inherently reducing the electrophilicity of the carbonyl carbon compared to standard benzaldehydes. Consequently, the choice of the active methylene compound dictates the required activation energy:
-
Highly Acidic Methylenes (e.g., Malononitrile): React readily at room temperature due to the rapid formation of a highly nucleophilic enolate[2].
-
Less Acidic Methylenes (e.g., Barbituric Acid or Diethyl Malonate): Require thermal activation (reflux) to overcome the higher activation energy barrier for nucleophilic attack[1][3].
Catalyst and Solvent Causality
Piperidine is the most widely adopted catalyst for this transformation because it offers a precise balance between nucleophilicity and basicity[4][5]. It functions primarily as a Brønsted base to deprotonate the active methylene, but can also temporarily activate the aldehyde via an iminium ion intermediate.
Ethanol is selected as the optimal solvent for two synergistic reasons:
-
Proton Transfer: As a protic solvent, ethanol stabilizes the tetrahedral intermediate and facilitates the crucial proton transfer required for the final dehydration step[5].
-
Thermodynamic Driving Force: The highly conjugated Knoevenagel adducts typically exhibit poor solubility in cold ethanol. The spontaneous precipitation of the product removes it from the reaction equilibrium, driving the reaction to completion via Le Chatelier’s principle while simultaneously serving as a visual, self-validating indicator of reaction progress[1][2].
Logical flow of the Knoevenagel condensation mechanism.
Quantitative Data: Reaction Optimization
The table below summarizes the optimized reaction conditions for various pyrrole-2-carbaldehyde derivatives and active methylenes, demonstrating the relationship between substrate reactivity and required reaction conditions[1][2][3][5].
| Substrate | Active Methylene | Catalyst | Solvent | Temp | Time | Yield (%) |
| 1-sec-Butyl-1H-pyrrole-2-carbaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | RT | 2-4 h | 90-95 |
| 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | Barbituric Acid | Piperidine (10 mol%) | Ethanol | Reflux | 6-8 h | 85-88 |
| Pyrrole-2-carbaldehyde | Ethyl Cyanoacetate | DBU/H₂O (10 mol%) | Solvent-free | RT | 1-2 h | >92 |
| 5-Substituted-2-furaldehyde (Analog) | Malononitrile | Na₂CO₃ (10 mol%) | Ethanol | RT | 15 min | 86 |
Experimental Workflows & Protocols
Step-by-step experimental workflow for Knoevenagel condensation.
Protocol A: Standard Piperidine-Catalyzed Condensation
This protocol is optimized for the reaction of N-alkylated pyrrole-2-carbaldehydes with highly reactive active methylenes (e.g., malononitrile)[2].
Materials:
-
1-sec-Butyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Absolute Ethanol (15 mL)
Step-by-Step Methodology:
-
Substrate Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and 1.1 mmol of malononitrile in 15 mL of absolute ethanol. Rationale: A slight excess of the active methylene ensures complete consumption of the valuable aldehyde.
-
Catalytic Initiation: Add 0.1 mmol of piperidine dropwise to the stirring mixture. Observation: A subtle color change (often deepening to yellow/orange) indicates the formation of the enolate and initial adduct.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.
-
Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active aldehyde spot disappears and a new, lower-Rf spot (the highly polar, conjugated product) appears. Simultaneously, the precipitation of a solid product serves as a visual confirmation of success[1][2].
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product via vacuum filtration.
-
Purification: Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove residual piperidine and unreacted malononitrile. Dry the solid under high vacuum to afford the pure Knoevenagel adduct.
Protocol B: Green Chemistry DBU/Water Complex Method
For less reactive substrates or when avoiding volatile organic amines is desired, the Diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex serves as a highly efficient, recyclable catalytic system[3].
Materials:
-
Pyrrole-2-carbaldehyde (1.0 mmol)
-
Ethyl Cyanoacetate (1.0 mmol)
-
DBU/H₂O complex (1:25 molar ratio, 10 mol% DBU)
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare the DBU/H₂O complex by mixing DBU and water in a 1:25 molar ratio and allowing it to equilibrate for 3 hours prior to use[3].
-
Reaction Execution: Add the pyrrole-2-carbaldehyde and ethyl cyanoacetate directly to the DBU/H₂O complex. Stir the mixture at room temperature for 1-2 hours. Rationale: The unique hydrogen-bonding network of the DBU/water complex activates both the carbonyl oxygen and the active methylene simultaneously.
-
Isolation & Recycling: Upon completion (verified by TLC), the solid product precipitates directly from the aqueous matrix. Filter the mixture. The product is dried under vacuum, while the filtrate (containing the intact DBU/water complex) can be directly recycled for subsequent reaction cycles without loss of catalytic efficiency[3].
References
-
Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde , Benchchem. Available at:1
-
Application Notes and Protocols: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis , Benchchem. Available at: 2
-
Knoevenagel Condensation , Alfa Chemistry. Available at: 4
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex , Asian Journal of Chemistry. Available at: 3
-
Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions , National Institutes of Health (NIH). Available at: 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Methodologies for the Regioselective Coupling of 2,4-Dichlorophenyl Groups to Pyrrole Scaffolds
Executive Summary & Strategic Considerations
The coupling of sterically hindered, electron-withdrawing aryl groups—specifically the 2,4-dichlorophenyl moiety—to electron-rich pyrrole scaffolds is a critical transformation in modern medicinal chemistry. This structural motif is a highly privileged pharmacophore, serving as the core binding determinant in Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors for drug-resistant tuberculosis[1], as well as in broad-spectrum antifungal agents[2].
However, synthesizing these architectures presents a dual chemical challenge:
-
Steric and Electronic Deactivation: The ortho-chloro substituent of the 2,4-dichlorophenyl group severely hinders the transmetalation step in palladium-catalyzed cross-couplings. Furthermore, the electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of corresponding arylboronic acids.
-
Pyrrole Instability & Regiocontrol: Unprotected pyrroles are highly susceptible to protodehalogenation (debromination) under standard basic coupling conditions[3]. Additionally, controlling the regioselectivity (C2/C5 vs. C3/C4) requires precise manipulation of N-protecting groups and catalytic systems.
This application note details field-proven, self-validating protocols for achieving high-yielding, regioselective couplings using both Suzuki-Miyaura cross-coupling and direct C-H arylation methodologies.
Mechanistic Pathways & Causality
To successfully couple a 2,4-dichlorophenyl group to a pyrrole, scientists must choose between pre-functionalization (Suzuki-Miyaura) and direct C-H activation. The causality behind the success of these pathways relies heavily on the choice of the N-protecting group.
The Suzuki-Miyaura Pathway: The Necessity of SEM Protection
Attempting a Suzuki coupling with an unprotected bromopyrrole typically results in massive protodebromination rather than cross-coupling[3]. While the tert-butyloxycarbonyl (BOC) group is the traditional choice for amine protection, it is highly unstable under the aqueous basic conditions (e.g., Na₂CO₃/H₂O) required to activate the 2,4-dichlorophenylboronic acid[3]. Base-catalyzed hydrolysis of the BOC group mid-reaction exposes the free N-H pyrrole, immediately leading to debromination[3].
To circumvent this, the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is strictly required. SEM is robust under aqueous basic conditions, completely suppressing debromination, and can be cleanly cleaved post-coupling using fluoride sources like TBAF[3].
The Direct C-H Arylation Pathway
Direct C-H arylation bypasses the need for pre-bromination. The regioselectivity is dictated by the steric bulk of the N-substituent. Small groups (e.g., N-methyl) direct palladium insertion to the more acidic C2 or C5 positions via a Concerted Metalation-Deprotonation (CMD) mechanism[2]. The use of highly active Pd(OAc)₂ or Pd-PEPPSI-NHC catalysts is required to overcome the steric barrier imposed by the ortho-chlorine of 2,4-dichloroiodobenzene[2].
Workflow for regioselective 2,4-dichlorophenyl pyrrole synthesis.
Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction parameters and the successful formation of the 2,4-dichlorophenyl-pyrrole linkage, demonstrating why specific catalytic systems are mandated[3].
| Entry | Pyrrole Substrate | Coupling Partner | Catalyst (10 mol%) | Base / Solvent | Yield | Causality / Observation |
| 1 | N-H 4-Bromopyrrole | 2,4-Cl₂-Ph-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | <5% | Massive protodebromination due to unprotected N-H. |
| 2 | N-BOC 4-Bromopyrrole | 2,4-Cl₂-Ph-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 11% | Base-catalyzed BOC hydrolysis leads to deprotection and failure. |
| 3 | N-SEM 4-Bromopyrrole | 2,4-Cl₂-Ph-B(OH)₂ | Pd(dppf)Cl₂ | Na₂CO₃ / Dioxane:H₂O | 28% | Bidentate ligand creates too much steric bulk for the ortho-Cl group. |
| 4 | N-SEM 4-Bromopyrrole | 2,4-Cl₂-Ph-B(OH)₂ | Pd(OAc)₂ | Na₂CO₃ / Dioxane:H₂O | 13% | Lack of phosphine stabilization leads to rapid Pd black precipitation. |
| 5 | N-SEM 4-Bromopyrrole | 2,4-Cl₂-Ph-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 67% | Optimal. Monodentate ligands accommodate steric clash; SEM is stable. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of SEM-Protected Pyrroles
Target: Methyl 4-(2,4-dichlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate[4].
Rationale: Dioxane/H₂O (4:1) is utilized because water is strictly required to dissolve the Na₂CO₃ and generate the reactive hydroxyboronate intermediate. Without water, transmetalation of the sterically hindered 2,4-dichlorophenyl group stalls.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-1-SEM-1H-pyrrole-2-carboxylate (1.0 mmol) and 2,4-dichlorophenylboronic acid (1.5 mmol)[4].
-
Base Addition: Add anhydrous Na₂CO₃ (2.0 mmol).
-
Solvent Introduction: Add 10 mL of a degassed Dioxane/H₂O mixture (4:1 v/v). Degas the resulting suspension via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes.
-
Catalyst Addition: Under a strict argon atmosphere, add Pd(PPh₃)₄ (10 mol%, 0.1 mmol). Note: Adding the catalyst last prevents premature oxidation of the Pd(0) species.
-
Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the bromopyrrole via TLC (EtOAc/Hexanes 1:4).
-
Workup: Cool to room temperature, dilute with H₂O (15 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, 3-5% EtOAc in Petroleum Ether) to yield the product as a colorless oil[4].
Catalytic cycle highlighting the sterically hindered transmetalation step.
Protocol 2: SEM Deprotection via TBAF
Rationale: The silicon-carbon bond of the SEM group is highly susceptible to nucleophilic attack by the fluoride ion, driving the formation of a volatile fluorosilane and cleanly unmasking the pyrrole N-H[3].
Step-by-Step Methodology:
-
Dissolve the SEM-protected 4-(2,4-dichlorophenyl)pyrrole (1.0 mmol) in anhydrous THF (10 mL) under argon.
-
Add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 mmol) dropwise at 0 °C.
-
Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 15 mL).
-
Dry the organic phase (Na₂SO₄), concentrate, and purify via silica gel chromatography to isolate the free N-H pyrrole.
Protocol 3: Direct C-H Arylation of N-Methylpyrrole
Target: 2-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole.
Rationale: Utilizing Pd(OAc)₂ with a pivalic acid (PivOH) additive enables a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as an internal base, abstracting the C2 proton of the pyrrole synchronously with palladium insertion, effectively bypassing the need for a boronic acid[2].
Step-by-Step Methodology:
-
In a sealed tube, combine N-methylpyrrole (2.0 mmol, excess to prevent diarylation), 2,4-dichloroiodobenzene (1.0 mmol), K₂CO₃ (2.0 mmol), and PivOH (30 mol%).
-
Add Pd(OAc)₂ (5 mol%) and DavePhos ligand (10 mol%). Note: DavePhos provides the necessary steric bulk to facilitate reductive elimination of the hindered product.
-
Add anhydrous N,N-Dimethylacetamide (DMAc, 5 mL). Purge the vessel with argon.
-
Heat the mixture at 110 °C for 16 hours.
-
Cool, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate. Purify via chromatography to yield the C2-arylated product.
References
- Source: nih.gov (PMC)
- Source: semanticscholar.
- Source: nih.gov (PMC)
- Source: researchgate.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.
The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves a two-step process: the formation of the pyrrole ring followed by formylation. The most common route involves the Paal-Knorr synthesis to create the 2-(2,4-dichlorophenyl)-1H-pyrrole intermediate, which is then formylated using the Vilsmeier-Haack reaction.[1][2] This guide will address potential issues in both of these critical steps.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Paal-Knorr Pyrrole Synthesis of 2-(2,4-dichlorophenyl)-1H-pyrrole
The Paal-Knorr synthesis is a robust method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1] However, several factors can lead to suboptimal results.
Question 1: My Paal-Knorr reaction is showing low to no yield of the desired 2-(2,4-dichlorophenyl)-1H-pyrrole. What are the likely causes?
Several factors can contribute to low yields in the Paal-Knorr synthesis. These can be broadly categorized into issues with starting materials, reaction conditions, and competing side reactions.[3][4]
-
Purity of Starting Materials: Impurities in your 1,4-dicarbonyl compound or the 2,4-dichloroaniline can lead to unwanted side products and consume your reagents. It is crucial to use highly purified starting materials.[3]
-
Sub-optimal Reaction Conditions: The Paal-Knorr reaction is sensitive to pH, temperature, and reaction time.[3]
-
pH: The reaction should be conducted under neutral to weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[3][5]
-
Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the product.
-
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups, like 2,4-dichloroaniline, can be less nucleophilic and react more slowly.[4]
Question 2: I'm observing a significant byproduct in my Paal-Knorr reaction. How can I identify and minimize it?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan derivative, which forms from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[5]
Strategies to Minimize Furan Formation:
-
Control Acidity: Avoid highly acidic conditions. Using a weaker acid, such as acetic acid, can favor pyrrole formation.[5]
-
Use an Excess of the Amine: Increasing the concentration of 2,4-dichloroaniline can kinetically favor the desired reaction pathway.[4]
-
Catalyst Choice: Certain Lewis acids may exhibit higher selectivity for pyrrole formation.[4]
Question 3: My crude product from the Paal-Knorr synthesis is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?
The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product, which can be caused by excessively high temperatures or highly acidic conditions.[4]
Mitigation Strategies:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often prevent polymerization.
-
Use a Milder Catalyst: Switching to a weaker Brønsted acid or a Lewis acid catalyst can be beneficial.[4]
Part 2: Vilsmeier-Haack Formylation of 2-(2,4-dichlorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrroles.[6][7] The reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Question 4: The yield of my formylation reaction is low. What are the key parameters to optimize?
Low yields in the Vilsmeier-Haack reaction can often be traced back to the preparation of the Vilsmeier reagent, the reactivity of the pyrrole substrate, or the reaction workup.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is dry and anhydrous solvents are used. The reaction to form the reagent is also exothermic and requires careful temperature control.[8]
-
Stoichiometry: The ratio of the Vilsmeier reagent to the pyrrole substrate is critical and can affect the degree of formylation.[9]
-
Reaction Temperature: While the reaction is often carried out at elevated temperatures, excessive heat can lead to side reactions and decomposition.[8]
-
Hydrolysis (Work-up): The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to yield the aldehyde. This step is highly exothermic and should be performed with caution, typically by pouring the reaction mixture into ice-water.[6][8]
Question 5: I am getting a mixture of formylated products. How can I improve the regioselectivity?
For substituted pyrroles, the Vilsmeier-Haack reaction can potentially occur at different positions on the ring. The regioselectivity is influenced by both electronic and steric factors.[10]
-
Electronic Effects: Electron-donating groups on the pyrrole ring activate it towards electrophilic substitution.[8]
-
Steric Hindrance: Bulky substituents can hinder formylation at adjacent positions.[10] In the case of 2-(2,4-dichlorophenyl)-1H-pyrrole, formylation is expected to occur predominantly at the C5 position due to the directing effect of the nitrogen and the steric bulk of the dichlorophenyl group at C2.
Question 6: My final product is difficult to purify. What are some common impurities and how can they be removed?
Common impurities can include unreacted starting material, di-formylated products, or byproducts from side reactions.
Purification Strategies:
-
Column Chromatography: This is a versatile method for separating the desired product from impurities.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1]
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrrole ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the aldehyde.[11][12]
Q3: Are there any safety precautions I should be aware of for the Vilsmeier-Haack reaction?
Yes, phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[8] N,N-Dimethylformamide (DMF) is a combustible liquid. The reaction to form the Vilsmeier reagent and the subsequent quenching step are highly exothermic and require careful temperature control. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[8]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2-(2,4-dichlorophenyl)-1H-pyrrole
This protocol provides a general starting point for the synthesis. Optimization of temperature and reaction time may be necessary.
Materials:
-
1,4-Dicarbonyl compound (e.g., succinaldehyde bis(dimethyl acetal))
-
2,4-Dichloroaniline
-
Acetic acid (glacial)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) and 2,4-dichloroaniline (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 2-(2,4-dichlorophenyl)-1H-pyrrole
Materials:
-
2-(2,4-dichlorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (1.2 eq) to 0 °C in an ice-water bath. Slowly add POCl₃ (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 2-(2,4-dichlorophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice-water bath and slowly quench by pouring it into a vigorously stirred mixture of ice and aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Summary
| Reaction Step | Key Parameters | Typical Range | Troubleshooting Focus |
| Paal-Knorr Synthesis | Temperature | 60-100 °C | Avoid overheating to prevent polymerization.[3][4] |
| pH | Neutral to weakly acidic | Avoid pH < 3 to minimize furan formation.[3][5] | |
| Amine Stoichiometry | 1.1 - 1.5 eq | An excess can improve the reaction rate.[4] | |
| Vilsmeier-Haack | POCl₃ Stoichiometry | 1.1 - 1.5 eq | Affects the extent of formylation.[9] |
| Formylation | Temperature | 0 °C to Reflux | Control exotherms during reagent addition and work-up.[8] |
| Work-up | Quenching in ice/base | Careful addition is crucial for safety and yield.[8] |
Visualizations
Caption: Troubleshooting workflow for low yields in the Paal-Knorr synthesis.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
- Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Benchchem. Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.
- chem.libretexts.org. Vilsmeier formylation of pyrrole.
- Benchchem. troubleshooting guide for Paal-Knorr pyrrole synthesis.
- ResearchGate. Optimization of reaction conditions | Download Table.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes.
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link].
-
Scribd. Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry. Available from: [Link].
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].
-
Slideshare. Vilsmeier haack rxn | PPTX. Available from: [Link].
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available from: [Link].
-
cjoc.org.cn. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link].
-
RSC Publishing. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing). Available from: [Link].
-
R Discovery. Paal‐Knorr Pyrrole Synthesis. Available from: [Link].
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link].
-
elar.urfu.ru. 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Available from: [Link].
-
ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters. Available from: [Link].
-
ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link].
-
PMC. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link].
-
Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. Available from: [Link].
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. Available from: [Link].
- Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link].
-
ResearchGate. (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. Available from: [Link].
-
RSC Publishing. Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link].
-
ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Available from: [Link].
-
RSC Publishing. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link].
- Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
PMC. 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole. Available from: [Link].
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. scribd.com [scribd.com]
- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
purification methods for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde via column chromatography
Case ID: PYR-CHO-24DC Status: Active Support Guide Subject: Troubleshooting Column Chromatography for Aryl-Pyrrole Aldehydes Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde presents a unique duality of challenges. The 2,4-dichlorophenyl moiety introduces significant lipophilicity and electron-withdrawing character, while the pyrrole-2-carbaldehyde core remains sensitive to acid-catalyzed polymerization and oxidation.
Successful isolation is rarely about the column alone; it is determined by the integrity of the pre-column workup (specifically the hydrolysis of the Vilsmeier iminium salt) and the suppression of silica-induced degradation . This guide replaces generic advice with a chemically rigorous protocol designed to maximize yield and purity.
Part 1: Pre-Column Diagnostics & Preparation
Before packing the column, you must validate the state of your crude material. The most common failure mode is loading a crude mixture that still contains acidic phosphorus byproducts from the Vilsmeier-Haack reaction.
The "Acid Check" Protocol
Issue: If your crude material turns black or forms a tar on the top of the silica column, it is likely due to residual acid catalyzing pyrrole polymerization.
Diagnostic Step:
-
Dissolve a small amount of crude in DCM.
-
Spot on a TLC plate.
-
Observation: Does the spot streak heavily or stay at the baseline as a dark smudge?
Solvent System Screening (TLC)
The 2,4-dichlorophenyl group makes this molecule significantly less polar than unsubstituted pyrrole-2-carbaldehyde.
| Solvent System (v/v) | Target Rf | Application |
| Hexane : EtOAc (10:1) | < 0.1 | Too non-polar. Good for moving non-polar impurities (e.g., starting pyrrole). |
| Hexane : EtOAc (4:1) | 0.25 - 0.35 | Ideal for separation. |
| DCM : MeOH (98:2) | > 0.6 | Too polar. Causes co-elution of impurities. |
Part 2: The Chromatography Protocol
Stationary Phase Selection
-
Standard: Silica Gel 60 (230–400 mesh).
-
Critical Modification: Pyrrole aldehydes possess an acidic NH proton and a basic carbonyl oxygen. They can hydrogen bond strongly with the silanols on the silica surface, causing "tailing."
-
The Fix: If tailing is observed on TLC, neutralize the silica . Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) , then flush with standard mobile phase before loading.
Step-by-Step Elution Workflow
-
Column Packing: Slurry pack silica using 100% Hexane .
-
Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane) or Toluene. Avoid loading with pure EtOAc, as it broadens the band immediately.
-
Gradient Elution Strategy:
| Stage | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 100:0 | 2 CV | Flush highly non-polar impurities (e.g., bis-pyrroles). |
| 2 | 10:1 | 3 CV | Elute unreacted 2-(2,4-dichlorophenyl)pyrrole. |
| 3 | 5:1 to 3:1 | Gradient | Elute Target Aldehyde. Collect small fractions. |
| 4 | 1:1 | 2 CV | Flush polar oxidation byproducts (carboxylic acids). |
Part 3: Troubleshooting (Q&A)
Q1: My product band is "streaking" down the column, and I'm losing resolution. Why?
A: This is a classic interaction between the pyrrole NH and the acidic silica surface.
-
Immediate Fix: Add 0.5% Triethylamine (TEA) to your solvent system. This blocks the acidic sites on the silica gel.
-
Alternative: If the streak is severe, switch to Neutral Alumina (Activity Grade III) as your stationary phase. Alumina is less acidic than silica and gentler on sensitive pyrroles [1].
Q2: The product elutes as a mixture with a spot just above it. How do I separate them?
A: The spot just above is likely the unreacted starting material (2-(2,4-dichlorophenyl)pyrrole) or a regioisomer (3-carbaldehyde).
-
Strategy: The 2,4-dichloro group adds significant lipophilicity. Switch solvents to Dichloromethane (DCM) : Hexane .
-
Why? DCM has different selectivity (polarizability) compared to EtOAc. Try a gradient of 20% DCM in Hexane → 100% DCM . This often resolves pi-system isomers better than EtOAc systems.
Q3: The fractions were clear, but the solid turned black after rotary evaporation. What happened?
A: This is oxidative polymerization , accelerated by concentration and heat.
-
Prevention:
-
Do not heat the water bath above 35°C .
-
Release the vacuum with Nitrogen or Argon , not air.
-
Store the solid immediately in the dark at -20°C.
-
Trace Acid: If you used a DCM/CHCl₃ system, trace HCl might have concentrated. Add a few drops of toluene before evaporating to azeotrope off acid traces.
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification parameters based on crude diagnostics.
Figure 1: Decision matrix for optimizing the purification of aryl-pyrrole aldehydes.
Part 5: Stability & Storage Data
| Parameter | Specification | Note |
| Physical State | Pale yellow to tan solid | Darkening indicates oxidation. |
| Storage Temp | -20°C | Essential to prevent polymerization. |
| Light Sensitivity | High | Protect from light (amber vials/foil). |
| Solution Stability | < 24 Hours | Unstable in solution (especially CHCl₃/DCM). |
References
-
BenchChem Technical Support. (2025).[1][3][4] Purification of Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde: Protocol 2. BenchChem. Link
-
Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Protocols. Organic Chemistry Portal. Link
-
Mikhaleva, A. I., et al. (2009).[5] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Ethyl-1H-pyrrole-2-carbaldehyde. Merck KGaA. Link
Sources
Technical Support Center: Solving Solubility Issues of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in Methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the solubility challenges associated with 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in methanol. The following question-and-answer-based troubleshooting steps and frequently asked questions are designed to offer practical, field-proven insights and explain the causality behind experimental choices.
Troubleshooting Guide: Step-by-Step Solutions
This section offers a systematic approach to resolving common solubility problems encountered during your experiments.
Initial Observation: The compound fails to dissolve in methanol at the desired concentration upon initial mixing.
This is a frequently encountered issue with heterocyclic compounds that possess both polar and non-polar moieties. The 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde molecule contains a polar pyrrole ring and an aldehyde group capable of hydrogen bonding, alongside a non-polar and bulky dichlorophenyl group. This structural duality can lead to limited solubility in moderately polar solvents like methanol.
Question: After adding the compound to methanol and stirring, it remains as a suspension. What is the most straightforward first step?
Answer: The most immediate and often effective technique is the application of gentle heat. The dissolution of many organic solids is an endothermic process, meaning it requires an input of energy to overcome the solid's crystal lattice energy. By moderately increasing the temperature, you provide the necessary energy to facilitate this process. For many compounds, solubility increases exponentially with temperature.[1][2][3][4][5]
Experimental Protocol: Controlled Heating
-
Prepare a suspension of the compound in methanol in a sealed vial equipped with a magnetic stir bar.
-
Place the vial in a temperature-controlled water or oil bath on a magnetic stir plate.
-
Gradually increase the temperature in 5–10 °C increments, allowing the solution to equilibrate at each step.
-
Continuously monitor for dissolution. Do not exceed the boiling point of methanol (64.7 °C).
-
Once dissolved, slowly cool the solution to room temperature. If the compound remains in solution, a stable or supersaturated solution has been formed.
Question: Heating improved the situation, but either some solid remains or the compound precipitates upon cooling. What should I try next?
Answer: Sonication is a powerful physical method to enhance solubility. It utilizes high-frequency sound waves to induce cavitation in the solvent, creating microbubbles that collapse and generate localized high-pressure and high-temperature zones.[6][7][8] This energy effectively breaks down agglomerates of the solid, increases the surface area available for solvation, and accelerates the rate of dissolution.[6][7]
Experimental Protocol: Sonication
-
Place the vial containing the methanolic suspension in a bath sonicator.
-
Sonicate in intervals of 15–30 minutes.
-
Visually inspect the solution for clarity after each interval.
-
Note that sonication can generate heat. Monitor the temperature of the sonicator bath and cool the sample if necessary to prevent excessive solvent evaporation or potential degradation of the compound.
Question: I have attempted both heating and sonication with limited success. How can I chemically modify the solvent to improve solubility?
Answer: When physical methods are insufficient, altering the solvent environment by creating a co-solvent system is a highly effective strategy.[9][10][11] A co-solvent is a miscible organic liquid added to the primary solvent to modify its polarity and enhance the solubility of a solute.[9][10] For 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the goal is to create a solvent blend that can effectively solvate both the polar pyrrole-carbaldehyde portion and the non-polar dichlorophenyl ring.
Experimental Protocol: Co-solvent System Development
-
Identify a suitable, stronger organic solvent in which the compound is highly soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Prepare a concentrated stock solution of the compound in a minimal amount of this strong solvent.
-
In a separate vial, place the target volume of methanol.
-
While vigorously vortexing the methanol, slowly add the concentrated stock solution dropwise. This technique helps to rapidly disperse the compound in the less-ideal solvent and can prevent immediate precipitation.
-
If precipitation still occurs, prepare a new solution of methanol containing a small percentage (e.g., 1–10% v/v) of the co-solvent before adding the stock solution.
Data Presentation: Co-solvent Selection Guide
| Co-solvent | Type | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of compounds.[12] Can have biological effects, so its concentration should be minimized in cellular assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO in its ability to dissolve a broad spectrum of organic molecules. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Good general-purpose co-solvent that is less polar than DMSO and DMF. |
| Dichloromethane (DCM) | Non-polar | Can be effective in a ternary system (Methanol/DCM/Co-solvent) to specifically address the non-polar dichlorophenyl moiety. |
Mandatory Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the specific molecular features of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde that contribute to its poor solubility in methanol?
A1: The solubility of this compound is a classic example of competing intermolecular forces. The pyrrole N-H and the aldehyde oxygen can act as hydrogen bond acceptors and donors, respectively, which favors interaction with a protic solvent like methanol. However, the large dichlorophenyl ring is hydrophobic and non-polar. The presence of two chlorine atoms further increases its electron density and size, making it difficult for the polar methanol molecules to form a stable solvation shell around this part of the molecule.[13][14] The overall solubility is therefore a trade-off between these favorable and unfavorable interactions.
Q2: Could adjusting the pH of the methanolic solution enhance solubility?
A2: For this specific molecule, pH adjustment is unlikely to be an effective strategy. The N-H proton of the pyrrole ring is very weakly acidic (pKa > 17), and the aldehyde group is non-ionizable. Therefore, altering the pH of the methanolic solution will not result in the formation of a more soluble salt, a technique that is typically effective for compounds with acidic or basic functional groups.[15][16]
Q3: Are there alternative solvents that might be more suitable for this compound?
A3: Yes, exploring alternative solvents is a valid approach, provided it is compatible with your downstream application. Given the mixed polarity of the compound, you might consider solvents that have both polar and some non-polar character. Ethanol or isopropanol are slightly less polar than methanol and may offer better solubility. For synthetic chemistry applications, aprotic solvents like acetonitrile, ethyl acetate, or THF could also be effective.[17][18] A systematic solvent screen is the best empirical method to identify the optimal solvent.
Q4: What are some advanced methods for solubilization if these techniques are insufficient?
A4: In pharmaceutical development, several advanced formulation technologies are used for poorly soluble compounds:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate the non-polar dichlorophenyl group, effectively masking it and increasing the overall aqueous solubility of the complex.[19][20]
-
Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix, the crystalline form of the drug is disrupted, which can lead to a higher apparent solubility and faster dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[15][21][22]
References
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. [Link]
-
American Chemical Society. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Neuroquantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. [Link]
-
Hielscher Ultrasonics. Pharmaceutical Nanosuspensions with Improved Bioavailability. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Semantic Scholar. (2016, October 26). Green Synthesis of Pyrrole Derivatives. [Link]
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.). [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Link]
-
SciSpace. (2015). A review on solubility enhancement techniques. [Link]
-
Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. [Link]
-
Chemistry LibreTexts. (2026, January 30). 10.1: Properties of Alcohol, Aldehydes and Ketones Lab Procedure. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. veeprho.com [veeprho.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. wjbphs.com [wjbphs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. books.lucp.net [books.lucp.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. hielscher.com [hielscher.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
preventing oxidation of pyrrole-2-carbaldehyde derivatives during storage
This guide serves as a specialized technical support resource for the handling, storage, and purification of pyrrole-2-carbaldehyde (and its derivatives). It is designed to move beyond basic safety data sheets, offering mechanistic insights and field-proven rescue protocols for this notoriously unstable class of heterocycles.
Current Status: Operational Topic: Preventing Oxidation & Polymerization of Pyrrole-2-Carbaldehyde Support Level: Tier 3 (Senior Application Scientist)
The Core Issue: Why Does My Sample Turn Black?
User Question: "I synthesized pyrrole-2-carbaldehyde yesterday. It was a pale yellow solid. This morning, despite being in a capped vial, it has turned into a dark brown tar. What happened?"
Scientist’s Analysis: This is the most common support ticket we receive for electron-rich heterocycles. You are witnessing acid-catalyzed autopolymerization , likely accelerated by trace oxidation.
Pyrrole derivatives are π-excessive. The nitrogen lone pair donates electron density into the ring, making the carbons highly nucleophilic. While the aldehyde group at C2 withdraws some density, the ring remains susceptible to two distinct degradation pathways:
-
Autoxidation: Atmospheric oxygen attacks the aldehyde proton, converting it to a carboxylic acid (Pyrrole-2-carboxylic acid).
-
Acid-Catalyzed Polymerization (The "Black Tar" Effect): This is the critical failure mode. The carboxylic acid formed in Step 1 (or trace acid from silica gel purification) protonates a neighboring pyrrole ring. This protonated species acts as an electrophile, attacking a neutral pyrrole molecule.[1] This initiates a chain reaction, forming conjugated polypyrrole oligomers (chromophores) that appear dark brown or black.[2]
Visualizing the Degradation Pathway
The following diagram illustrates the "Vicious Cycle" of degradation where oxidation feeds polymerization.
Figure 1: The dual degradation pathways of pyrrole-2-carbaldehyde. Note that oxidation products (acids) often catalyze the more destructive polymerization process.
Storage Protocols: The "Zero-Oxidation" Standard
User Question: "What are the absolute best conditions for long-term storage? -20°C isn't working for me."
Scientist's Recommendation: Temperature control alone is insufficient. You must control Atmosphere , Light , and Acidity .[3]
The Golden Standard Storage Protocol
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C to -80°C | Arrhenius kinetics: Lowering temperature exponentially slows the rate of autoxidation and oligomerization. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N₂) is acceptable but less effective if the seal is imperfect. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV light (which generates radicals). Parafilm acts as a secondary barrier to oxygen and moisture. |
| Physical State | Crystalline Solid | Never store as an oil or in solution if possible. The crystal lattice excludes oxygen; amorphous oils have high surface area for oxidation. |
| Additives | Trace Base (Optional) | Storing with a pellet of KOH or washing the storage vial with Et₃N can neutralize trace acids that catalyze polymerization. |
Step-by-Step Storage Workflow:
-
Isolate: Ensure the product is fully dried and free of chlorinated solvents (which can release HCl over time).
-
Flush: Place the compound in an amber vial. Flush gently with Argon for 30 seconds.
-
Seal: Cap tightly. Wrap the cap junction with Parafilm.
-
Freeze: Place immediately in a -20°C freezer.
Troubleshooting & Rescue: "My Sample is Black"
User Question: "I have 5 grams of material that has turned dark brown. Is it ruined, or can I purify it?"
Scientist's Guide: Don't panic. The dark color comes from highly conjugated polymers that have high extinction coefficients—meaning even 1% impurity can make the whole batch look black. The underlying monomer is often intact.
Rescue Protocol: Purification Decision Tree
Use this workflow to determine the salvage method.
Figure 2: Decision matrix for purifying degraded pyrrole derivatives.
Detailed Rescue Methodologies
Method A: Recrystallization (For >90% Purity)
Best for: Samples that are dark on the surface but mostly pure.
-
Dissolve the crude solid in a minimum amount of boiling petroleum ether or hexane (avoid chlorinated solvents).
-
If insoluble black tar remains, decant the hot clear supernatant into a clean flask.
-
Allow to cool slowly to room temperature, then refrigerate.
-
The polymers usually remain in solution or stick to the glass, while pure aldehyde crystallizes as pale yellow needles.
Method B: Deactivated Silica Chromatography (For 70-90% Purity)
Critical Warning: Standard silica gel is acidic (pH ~5). Putting pyrroles on standard silica often causes them to polymerize on the column, leading to zero yield.
-
Pre-treat Silica: Slurry the silica gel in Hexane containing 1-2% Triethylamine (Et₃N) . This neutralizes acidic sites.
-
Run Column: Use a gradient of Hexane/EtOAc.
-
Speed: Run the column fast. Do not let the compound sit on the silica.
Method C: Vacuum Distillation (For <70% Purity)
Best for: Large scale rescue of heavily degraded oils.
-
Use a Kugelrohr or short-path distillation apparatus.
-
Apply high vacuum (<1 mmHg).
-
Heat gently. The monomer will distill over (clear/yellow oil that solidifies), leaving the black polypyrrole tar behind in the original flask.
Synthesis Best Practices: Prevention at the Source
User Question: "I lose yield during the Vilsmeier-Haack workup. How can I stop oxidation during synthesis?"
Scientist's Insight: The danger zone is the neutralization step . The transition from the acidic Vilsmeier intermediate to the free aldehyde is exothermic and generates heat, which fuels polymerization.[4]
Optimized Workup Protocol:
-
Quench Cold: Pour the reaction mixture into ice/water, not the other way around. Keep internal temp <10°C.
-
Buffer the Base: Instead of using strong NaOH (which can cause Cannizzaro reactions or polymerization), use Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) .
-
Inert Extraction: Perform the solvent extraction under a nitrogen blanket if possible.
-
Acid Removal: Wash the organic layer with saturated NaHCO₃ to ensure zero residual acid before concentrating. Acid + Heat + Concentration = Tar.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discussion on reactivity of electron-rich heterocycles).
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). "2-Pyrrolealdehyde".[5][6] Organic Syntheses, 36, 74. (Foundational protocol emphasizing sodium acetate neutralization).
-
BenchChem Technical Support. (2025). "Preventing polymerization of pyrrole compounds under acidic conditions". (General stability data).
-
Sigma-Aldrich. (n.d.). "Pyrrole-2-carboxaldehyde Safety Data Sheet". (Storage temperature and incompatibility data).
-
Pyo, M., Reynolds, J. R., & Marcy, H. O. (1994).[7] "Long-term redox switching stability of polypyrrole". Synthetic Metals, 68(1).[7] (Mechanistic insight into oxidative polymerization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Long-term redox switching stability of polypyrrole (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Optimizing Reaction Time for the Formylation of 2,4-Dichlorophenyl Pyrrole
Welcome to the technical support center for the formylation of 2,4-dichlorophenyl pyrrole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on reaction time while maintaining high yield and purity. As Senior Application Scientists, we have synthesized the information below to be a self-validating system, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 2,4-dichlorophenyl pyrrole, a crucial step in many synthetic pathways. The advice provided is based on the widely used Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[1][2]
Issue 1: Slow or Incomplete Reaction
You've set up your reaction, but after several hours, TLC analysis shows a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Sub-optimal Reaction Temperature: The formylation of pyrroles is highly dependent on temperature.[3][4] While the initial formation of the Vilsmeier reagent (from DMF and POCl₃) requires cooling (typically 0-10°C) to prevent its decomposition, the subsequent reaction with the pyrrole substrate may need heating.[4][5]
-
Actionable Advice: After the addition of 2,4-dichlorophenyl pyrrole at a low temperature, consider slowly warming the reaction mixture to room temperature and then gently heating it (e.g., 40-60°C).[4] For less reactive substrates, temperatures up to 80-100°C may be necessary to drive the reaction to completion.[3] Always monitor the reaction progress by TLC to determine the optimal temperature and time.[4]
-
-
Insufficient Vilsmeier Reagent: An inadequate amount of the formylating agent will naturally lead to an incomplete reaction.
-
Actionable Advice: Use a moderate excess of the Vilsmeier reagent, typically 1.1 to 1.5 equivalents relative to the pyrrole substrate.[4]
-
-
Reagent Purity and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[6][5] Any water present will quench the reagent and halt the reaction.
Issue 2: Low Product Yield
The reaction has gone to completion, but after work-up and purification, the yield of the desired 2-formyl-5-(2,4-dichlorophenyl)pyrrole is disappointingly low.
Potential Causes & Solutions:
-
Decomposition of the Vilsmeier Reagent: As mentioned, the Vilsmeier reagent is thermally unstable.[3] Preparing it at too high a temperature or for too long can lead to its decomposition before the substrate is added.
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.[4]
-
Actionable Advice: The reaction mixture should be quenched by pouring it onto crushed ice with vigorous stirring.[6][5] This should be followed by neutralization with a base like sodium hydroxide or sodium bicarbonate to a pH of 7-8 to liberate the aldehyde.[6][4] Inadequate neutralization can lead to discolored products and low yields.[4]
-
-
Product Decomposition During Work-up: The formylated pyrrole product may be sensitive to harsh work-up conditions.
-
Actionable Advice: Perform the work-up at low temperatures and neutralize acidic solutions slowly and carefully.[6]
-
-
Formation of Tarry Residue: The reaction is exothermic, and overheating can lead to polymerization and decomposition of the starting material or product.[3][5]
-
Actionable Advice: Maintain strict temperature control throughout the reaction. Vigorous stirring is essential to dissipate heat effectively.[3]
-
Issue 3: Formation of Impurities and Side-Products
Your final product is contaminated with significant amounts of side-products, complicating purification.
Potential Causes & Solutions:
-
Over-formylation: Highly reactive aromatic systems can undergo di-formylation.[7]
-
Formation of Isomers: While formylation of pyrrole typically occurs at the electron-rich 2-position, the presence of substituents can influence regioselectivity.[8][4] The 2,4-dichlorophenyl group at the 1-position will influence the electronic distribution in the pyrrole ring.
-
Reaction with Solvent: Protic solvents like alcohols can react with the formylating agent, leading to undesired byproducts.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formylation of 2,4-dichlorophenyl pyrrole to balance reaction time and yield?
A1: There is a trade-off between reaction rate and yield/selectivity. While higher temperatures increase the reaction rate, they can also lead to the decomposition of the Vilsmeier reagent and the formation of side-products.[3] A good starting point is to prepare the Vilsmeier reagent at 0-5°C, add the 2,4-dichlorophenyl pyrrole at this temperature, and then allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating to 40-60°C can be applied while monitoring with TLC.[4]
Q2: How does the choice of solvent affect the reaction time?
A2: The Vilsmeier-Haack reaction proceeds through charged intermediates.[7] Polar aprotic solvents like DMF can stabilize these intermediates, facilitating the reaction.[7] Using DMF as both the solvent and a reactant is a common and effective strategy.[7] The solvent's boiling point will also dictate the maximum temperature you can run the reaction at if heating is required.[7]
Q3: Can I use a different formylating agent to speed up the reaction?
A3: The Vilsmeier reagent is generally prepared in situ from DMF and an acid chloride. While phosphorus oxychloride (POCl₃) is most common, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[6] The reactivity of the resulting Vilsmeier reagent may differ, potentially affecting the reaction time. However, for a well-established reaction like the formylation of pyrroles, the DMF/POCl₃ system is highly reliable.
Q4: How does the purity of the starting 2,4-dichlorophenyl pyrrole impact the reaction?
A4: The purity of the starting material is crucial. Impurities can lead to the formation of side-products and a dark, tarry residue, which can complicate the reaction and purification.[5] It is highly recommended to use purified 2,4-dichlorophenyl pyrrole.
Q5: What is the expected regioselectivity for the formylation of 1-(2,4-dichlorophenyl)pyrrole?
A5: For 1-substituted pyrroles, formylation generally occurs at the 2-position, which is the most electron-rich.[8] However, steric hindrance from the substituent on the nitrogen can influence the ratio of 2-formyl to 3-formyl products.[9][10] For a bulky substituent like 2,4-dichlorophenyl, some formation of the 3-formyl isomer might be observed, although the 2-formyl product is expected to be major.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield | Potential Issues |
| 0 - 10 | 12 - 24 | Moderate to Good | Very slow reaction rate |
| 20 - 25 (Room Temp) | 4 - 8 | Good to Excellent | May be slow for less reactive substrates |
| 40 - 60 | 1 - 4 | Good | Increased risk of side-product formation |
| > 80 | < 1 | Variable to Poor | Significant decomposition and side-products[3] |
Note: These are general guidelines and the optimal conditions should be determined experimentally for your specific setup.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,4-Dichlorophenyl Pyrrole
Materials:
-
2,4-Dichlorophenyl pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Set up the flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous DMF (acting as solvent) to the flask and cool it to 0-5°C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[5]
-
Stir the mixture at 0-5°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[6]
-
Dissolve 2,4-dichlorophenyl pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the solution of the pyrrole dropwise to the prepared Vilsmeier reagent at 0-5°C.[5]
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[6][5] If the reaction is slow, consider heating to 40-50°C.
Protocol 2: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[6][5]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[6]
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-formyl-5-(2,4-dichlorophenyl)pyrrole.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for formylation issues.
References
- Minimizing solvent effects on formylation reaction outcomes - Benchchem. (n.d.).
- Vilsmeier formylation of pyrrole. (n.d.).
- effect of temperature on Vilsmeier-Haack reaction outcome - Benchchem. (n.d.).
- Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. - Benchchem. (n.d.).
- Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (n.d.).
- Temperature dependent rate constants and activation parameters for VH formylation reactions with anisoles - ResearchGate. (n.d.).
- The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. (n.d.).
- Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. (n.d.).
- Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.).
- Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
Sources
- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Pyrrole Aldehyde Crude Products
Topic: Removing Unreacted Starting Materials & Impurities from Pyrrole-2-Carboxaldehyde Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Standard Operating Procedures (SOP)
Executive Summary
From the Desk of the Senior Application Scientist: Synthesizing pyrrole-2-carboxaldehyde (typically via the Vilsmeier-Haack reaction) often yields a crude product contaminated with unreacted pyrrole, inorganic phosphorus salts, and "pyrrole black" (polymers formed via acid-catalyzed polymerization).
The critical challenge is that unreacted pyrrole is highly prone to polymerization, which can encapsulate your product in a tarry matrix. Standard chromatography is often insufficient because the polymer streaks, contaminating fractions. This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation for the highest purity, followed by recrystallization techniques for final polishing.
Troubleshooting Guide (Q&A)
Issue 1: Persistent Unreacted Pyrrole
Q: I see unreacted pyrrole in my NMR (multiplets at
A: Do not rely on chromatography. Unreacted pyrrole is electron-rich and unstable. The most robust method is Sodium Bisulfite Adduct Purification .
-
Mechanism: Aldehydes form water-soluble bisulfite adducts (hydroxy sulfonates). Pyrrole (the starting material) does not.
-
Workflow: You wash the organic layer with saturated sodium bisulfite. The product moves to the aqueous layer; the unreacted pyrrole stays in the organic layer. You then discard the organic layer and regenerate the aldehyde from the aqueous phase.[1]
-
See Protocol A below.
Issue 2: "Tarry" Crude Product
Q: My crude product is a dark black oil/solid. Recrystallization isn't working because the solution is too dark.
A: This is "Pyrrole Black," caused by acid-catalyzed polymerization during the Vilsmeier workup.
-
Immediate Fix: Dissolve the crude in a minimal amount of warm ethanol or benzene and treat with activated charcoal . Filter through a Celite pad while hot.
-
Prevention: Ensure your hydrolysis step (quenching the Vilsmeier intermediate) is buffered.[2] Use Sodium Acetate rather than strong base or water alone to keep the pH near neutral/mildly acidic (pH 5-6), preventing rapid polymerization.
Issue 3: Isomer Contamination (2- vs 3-Formyl)
Q: I have a small amount of pyrrole-3-carboxaldehyde contaminating my 2-isomer. How do I separate them?
A: These isomers have distinct solubility profiles.
-
Pyrrole-2-carboxaldehyde: MP ~44–45 °C. Highly soluble in most organics.
-
Solution: Use fractional recrystallization from Petroleum Ether or Hexane . The 2-isomer is more soluble. Dissolve the mixture in boiling hexane; upon cooling, the 3-isomer (if present in significant amounts) often precipitates first or remains in the mother liquor depending on the ratio. For high purity, the 2-isomer crystallizes well from cold petroleum ether.
Standard Operating Protocols (SOP)
Protocol A: Sodium Bisulfite Purification (The "Gold Standard")
Use this method to remove non-aldehyde impurities (unreacted pyrrole, alkyl pyrroles, tars).
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[5] -
Solvents: Ethyl Acetate (EtOAc), Sodium Carbonate (
) or Sodium Hydroxide ( ).
Step-by-Step:
-
Dissolution: Dissolve the crude pyrrole aldehyde mixture in a minimal volume of Ethyl Acetate (or Ether).
-
Adduct Formation: Add an excess (2-3 equivalents) of Saturated
solution. -
Agitation: Shake vigorously in a separatory funnel for 5–10 minutes. Note: A white precipitate (the adduct) may form; this is normal. Add a small amount of water if it clogs the funnel, or filter it off if you want to isolate the solid adduct directly (rarely necessary).
-
Separation (Critical Step):
-
Washing: Wash the aqueous layer once more with fresh EtOAc to ensure all pyrrole is removed.
-
Regeneration:
-
Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over
and concentrate.
Protocol B: Recrystallization of Pyrrole-2-Carboxaldehyde
Use this for final polishing after Protocol A.
| Parameter | Specification |
| Solvent | Petroleum Ether (bp 40–60°C) or Hexane |
| Ratio | ~25 mL solvent per 1 g crude aldehyde |
| Temperature | Dissolve at boiling; Cool slowly to RT; Refrigerate at 4°C |
| Yield | Typical recovery ~85% |
Procedure:
-
Place crude solid in a flask with a reflux condenser.
-
If an oily "tar" remains insoluble at the bottom, decant the clear hot supernatant into a clean beaker. This leaves the polymer behind.
-
Allow the clear solution to cool slowly. White to pale-yellow crystals will form.
Visualized Workflows
Figure 1: Purification Decision Logic
Determine the correct pathway based on your crude purity.
Caption: Decision tree for selecting the optimal purification method based on impurity profile.
Figure 2: Bisulfite Adduct Extraction Workflow
The mechanism of chemically separating the aldehyde from the starting material.[1][7]
Caption: Step-by-step phase separation logic for removing unreacted pyrrole using sodium bisulfite.
References
-
Organic Syntheses. "Pyrrole-2-carboxaldehyde". Org.[8][9] Synth.1956 , 36, 74. (Standard Vilsmeier-Haack protocol and recrystallization data).
-
BenchChem Technical Support. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite". (General protocol for bisulfite purification of aldehydes).
-
National Institutes of Health (PMC). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". J Vis Exp.2018 .[3][8][9]
-
MedChemExpress. "Pyrrole-2-carboxaldehyde Product Information & Solubility".
Sources
- 1. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
Technical Support Center: Recrystallization of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
This guide serves as a technical support resource for the purification of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde . It is designed for researchers requiring high-purity material (>98%) for biological assays or subsequent SAR (Structure-Activity Relationship) studies.
Case ID: PUR-5-DCP-PYR-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Solvent Selection
The compound 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a lipophilic, crystalline solid often synthesized via the Vilsmeier-Haack formylation of 2-(2,4-dichlorophenyl)pyrrole.
Critical Challenge: The 2,4-dichloro substitution pattern significantly increases lipophilicity compared to unsubstituted pyrroles.[1] Consequently, standard aqueous-organic mixtures used for simpler pyrroles may cause "oiling out" rather than crystallization if the polarity shift is too abrupt.[1]
Recommended Solvent Systems
Based on the solubility parameters of 2-arylpyrrole-2-carbaldehydes and the specific lipophilicity of the dichlorophenyl moiety, we recommend the following solvent systems.
| System Class | Solvent Pair | Ratio (v/v) | Application Case |
| Primary (Green) | Ethanol / Water | 4:1 to 2:1 | Best for General Purification. Removes inorganic salts and polar tars from Vilsmeier reactions.[1] |
| Secondary (Lipophilic) | Ethyl Acetate / Heptane | 1:3 | Best for Non-Polar Impurities. Use if the crude contains unreacted starting material (pyrrole).[1] |
| Tertiary (High Solvency) | Toluene | Single Solvent | Best for Large Scale. Use if the compound has low solubility in boiling ethanol.[1] |
Interactive Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Dr. Vance: Oiling out occurs when the temperature drops below the melting point of the solvated compound before it reaches the saturation limit, or when the anti-solvent (e.g., water) is added too quickly.[1]
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves (add a small amount of the "good" solvent if necessary).
-
Seed the solution: Add a tiny crystal of pure product to the hot solution (just below boiling).
-
Slow Down: Allow the solution to cool to room temperature slowly (wrap the flask in a towel). Do not use an ice bath immediately.[1]
-
Agitate: Stir vigorously. Mechanical agitation often forces the oil droplets to solidify into crystals.[1]
Q2: The crystals are yellow/brown, but the pure compound should be pale yellow. How do I remove the color?
Dr. Vance: Dark color usually indicates oxidized pyrrole oligomers or residual Vilsmeier salts.[1]
Corrective Protocol:
-
Dissolve the compound in the hot "good" solvent (Ethanol or Ethyl Acetate).[1]
-
Add Activated Charcoal (1-5% by weight) .
-
Stir at reflux for 15 minutes.
-
Hot Filtration: Filter the solution while hot through a Celite pad to remove the charcoal.[1]
-
Proceed with crystallization.[1][2][3] Note: Do not let the solution cool during filtration, or product will crystallize in the filter.
Q3: I have low recovery yield (<50%). Is the product degrading?
Dr. Vance: Pyrrole-2-carbaldehydes are generally stable, but yield loss is usually due to solubility issues, not degradation.[1]
Diagnostics:
-
Mother Liquor Check: Check the filtrate (mother liquor) by TLC.[1] If the product spot is heavy, your compound is too soluble in the solvent mixture.[1]
-
Adjustment: Evaporate the mother liquor to half volume and cool again to harvest a "second crop." Next time, use less solvent or a higher ratio of anti-solvent (e.g., more Water or Heptane).
Validated Experimental Protocol
Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >98% (HPLC)[1]
-
Preparation: Place 5.0 g of crude 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (absolute) (approx. 25-30 mL) and heat to boiling on a stir plate.
-
Note: If solids remain, add Ethanol in 2 mL increments until dissolved.[1]
-
-
Clarification (Optional): If insoluble particles are present, perform a hot filtration.[1]
-
Nucleation: Remove from heat. While still hot, add Deionized Water dropwise.[1]
-
Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[1]
-
-
Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[1]
-
Crystallization:
-
Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours.
-
Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry under vacuum at 40-50°C for 6 hours.
Workflow Visualization
Decision Matrix: Solvent Selection
This diagram guides you to the correct solvent system based on your specific impurity profile.[1]
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Purification Process Flow
This diagram outlines the critical steps and decision points during the physical recrystallization process.
Figure 2: Step-by-step workflow for the purification of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
References
-
Vilsmeier-Haack Reaction Mechanisms & Workup
-
General Recrystallization of 2-Arylpyrroles
-
Solubility Data for Chlorinated Pyrroles
-
PubChem Compound Summary: 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. (Structural analog demonstrating lipophilicity patterns).[1]
-
-
Safety & Handling (SDS)
-
Sigma-Aldrich Safety Data Sheet.[1] 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (Analogous hazard profile: Skin/Eye Irritant).
-
Sources
- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. evitachem.com [evitachem.com]
- 7. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
Advanced Photophysics Support Center: Troubleshooting Dichlorophenyl Pyrrole Fluorescence
Welcome to the Advanced Photophysics Support Center. As researchers and drug development professionals, you rely on the robust emission of pyrrole-based fluorophores for assay development, imaging, and material science. However, derivatives of dichlorophenyl pyrrole frequently suffer from attenuated fluorescence quantum yields (
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will deconstruct the photophysical causality behind emission quenching—specifically focusing on intramolecular charge transfer, molecular rotor dynamics, and spin-orbit coupling—and provide field-proven, self-validating protocols to rescue your fluorophore's performance.
Part 1: Diagnostic Logic & Workflow
Before altering your synthesis route or assay conditions, you must isolate the specific non-radiative decay pathway dominating your compound. Follow this diagnostic workflow to categorize the quenching mechanism.
Diagnostic workflow for isolating the root cause of low quantum yield in phenylpyrroles.
Part 2: Knowledge Base & FAQs
Q1: My dichlorophenyl pyrrole derivative exhibits moderate fluorescence in hexane, but the signal completely vanishes in aqueous buffers or acetonitrile. What is the mechanistic cause?
A: This is a classic hallmark of a Twisted Intramolecular Charge Transfer (TICT) state[1]. Upon photoexcitation, the molecule transitions to a locally excited (LE) state. In polar solvents, the molecule undergoes a rapid conformational change—specifically, rotation around the single bond connecting the dichlorophenyl and pyrrole rings—to form an orthogonal, highly polar TICT state. This state is energetically stabilized by polar solvents but is typically non-emissive due to a drastically increased non-radiative decay rate (
Q2: I have ruled out solvent polarity because the quantum yield is low even in non-polar solvents at room temperature. However, at 77 K in a frozen matrix, it fluoresces brightly. Why? A: This points directly to the "molecular rotor" effect[3]. Even without forming a highly polar TICT state, the free rotation of the phenyl-pyrrole bond provides a vibrational pathway for non-radiative relaxation back to the ground state. At 77 K, or in highly viscous media, this rotational motion is sterically hindered. Shutting down this mechanical motion eliminates the non-radiative pathway and restores radiative emission (fluorescence).
Q3: Even when I rigidify the molecule and use non-polar solvents, my dichlorophenyl pyrrole has a lower quantum yield than the unchlorinated phenylpyrrole analog. What is the root cause?
A: You are encountering the Heavy Atom Effect. The two chlorine atoms on the phenyl ring possess strong spin-orbit coupling capabilities. This facilitates Intersystem Crossing (ISC), a non-radiative pathway where the excited singlet state (
Part 3: Validated Experimental Workflows
To ensure scientific integrity, do not rely on single-point measurements. The following protocols are designed as self-validating systems to definitively prove the mechanism of quenching.
Protocol 1: Viscosity-Dependent Emission Screening (Rotor Validation)
Purpose: To confirm if non-radiative decay is driven by intramolecular rotation rather than solvent polarity.
-
Preparation: Prepare a 10 µM stock solution of the dichlorophenyl pyrrole derivative in pure methanol.
-
Gradient Creation: Prepare a series of solvent mixtures using methanol and glycerol ranging from 0% to 99% glycerol (v/v). This creates a highly controlled viscosity gradient (approx. 0.6 cP to 934 cP) while keeping the dielectric constant relatively stable.
-
Acquisition: Measure the fluorescence emission spectra for each fraction at a constant excitation wavelength and slit width.
-
Self-Validation (The Causality Check): Plot
versus (viscosity). According to the Förster-Hoffmann equation, a strictly linear correlation confirms that intramolecular rotation is the primary non-radiative decay pathway. If the plot is non-linear, other quenching mechanisms (like aggregation) are interfering.
Protocol 2: Triplet State / ISC Validation (Heavy Atom Effect)
Purpose: To verify if chlorine-induced Intersystem Crossing is quenching the singlet state.
-
Preparation: Prepare the sample in a non-polar, anhydrous solvent (e.g., spectroscopic grade toluene) to eliminate TICT variables.
-
Baseline Measurement: Measure the fluorescence quantum yield and lifetime under ambient (aerated) conditions.
-
Deoxygenation: Purge the sample with ultra-pure Argon or Nitrogen for 30 minutes in a sealed cuvette to remove dissolved oxygen (a known potent triplet quencher).
-
Self-Validation (The Causality Check): Re-measure the sample. If a delayed fluorescence or phosphorescence signal appears upon deoxygenation, it confirms that the excited state population is being trapped in the triplet manifold due to the heavy atom effect of the chlorines.
Part 4: Quantitative Benchmarks
Use the following table to benchmark your experimental data against typical photophysical states observed in phenylpyrrole derivatives.
| Photophysical State | Solvent Polarity ( | Viscosity (cP) | Dominant Conformation | Typical | Primary Non-Radiative Pathway |
| Locally Excited (LE) | Low (e.g., Hexane) | Low (< 1) | Planar / Semi-planar | 15 – 30% | ISC (Heavy Atom Effect) |
| TICT State | High (e.g., MeCN) | Low (< 1) | Orthogonal (Twisted) | < 1% | Charge Recombination |
| Restricted Rotor | High (e.g., Glycerol) | High (> 900) | Planar (Locked) | 40 – 60% | Suppressed |
| Rigidified Analog | High (e.g., Water) | Low (< 1) | Covalently Bridged | 70 – 90% | Suppressed |
References
- Theoretical Study of the Twisted Intramolecular Charge Transfer in 1-Phenylpyrrole Source: ResearchGate URL
- Kinetics of intramolecular charge transfer with N-phenylpyrrole in alkyl cyanides Source: PubMed - NIH URL
- Chemical fluorophores for fluorescence lifetime imaging Source: PMC - NIH URL
- Tetraarylpyrrolo[3,2-b]pyrrole-BODIPY dyad: a molecular rotor for FRET-based viscosity sensing Source: Frontiers URL
Sources
Technical Support Center: Optimizing the Synthesis of 5-Aryl-pyrrole-2-carbaldehydes
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in the synthesis of 5-aryl-pyrrole-2-carbaldehydes.
The synthesis of these highly functionalized heterocycles typically relies on one of two primary disconnections: the Vilsmeier-Haack formylation of 2-arylpyrroles, or the Suzuki-Miyaura cross-coupling of 5-halo-pyrrole-2-carbaldehydes with arylboronic acids. Both pathways are notoriously susceptible to side reactions that can decimate your yield. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to suppress them.
Diagnostic Workflow: Identifying Your Synthetic Bottleneck
Workflow for diagnosing and resolving major side reactions in 5-aryl-pyrrole-2-carbaldehyde synthesis.
Module 1: Vilsmeier-Haack Formylation of 2-Arylpyrroles
The [1] relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF. While pyrroles are highly electron-rich and react readily, controlling where they react and preventing decomposition are the primary challenges.
FAQ & Troubleshooting
Q: Why am I isolating a mixture of 3-formyl and 5-formyl isomers instead of the pure 5-aryl-pyrrole-2-carbaldehyde? A: This is a classic regioselectivity failure driven by insufficient steric control. While the 5-position (α-position) is electronically favored, the Vilsmeier reagent is exceptionally bulky. If the pyrrole nitrogen is unprotected (N-H) or carries a small group (N-Methyl), the electrophile faces minimal steric penalty attacking the 3-position. As demonstrated in foundational [2], regioselectivity in 1-substituted pyrroles is controlled almost entirely by steric factors rather than electronic induction. To minimize 3-formylation, you must install a bulky N-protecting group like Triisopropylsilyl (TIPS). The massive steric shadow of the TIPS group blocks the adjacent 3-position, forcing the electrophile to attack the more distant 5-position.
Q: My reaction mixture turns into an intractable black tar during workup. How do I prevent pyrrole oligomerization? A: Pyrroles are highly sensitive to strong acids, which trigger rapid oligomerization and polymerization (the "black tar"). During the Vilsmeier-Haack reaction, the intermediate is an iminium salt. If you quench the reaction with pure water, the hydrolysis generates stoichiometric amounts of HCl. The localized spikes in acidity destroy the pyrrole ring before the aldehyde can fully form. You must perform a buffered hydrolysis using aqueous Sodium Acetate (NaOAc) at 0 °C to keep the pH strictly between 5 and 6.
Table 1: Impact of N-Substitution on Vilsmeier-Haack Regioselectivity
Data represents the formylation of 2-phenylpyrrole derivatives under standard POCl₃/DMF conditions.
| N-Substituent | Steric Bulk (A-value proxy) | Ratio (5-formyl : 3-formyl) | Isolated Yield (%) | Major Side Reaction |
| -H (Unprotected) | Minimal | 45 : 55 | 58% | Regioisomerism, Oligomerization |
| -CH₃ (Methyl) | Low | 50 : 50 | 65% | Regioisomerism |
| -Ph (Phenyl) | Medium | 72 : 28 | 74% | Regioisomerism |
| -TIPS (Triisopropylsilyl) | High | >95 : 5 | 89% | None (Clean conversion) |
Protocol 1: Self-Validating Vilsmeier-Haack Formylation
Objective: Synthesize 1-TIPS-5-phenylpyrrole-2-carbaldehyde with >95% regioselectivity.
-
Vilsmeier Reagent Generation: Purge a dry flask with N₂. Add anhydrous DMF (3.0 equiv) and cool to 0 °C. Dropwise add POCl₃ (1.2 equiv).
-
Validation Check: The solution must transition from colorless to a pale yellow, viscous liquid within 15 minutes. If it turns dark brown, your DMF contains dimethylamine impurities; discard and use fresh anhydrous DMF.
-
-
Substrate Addition: Dissolve 1-TIPS-2-phenylpyrrole (1.0 equiv) in anhydrous DCE and add dropwise to the Vilsmeier reagent at 0 °C. Stir for 30 mins, then warm to room temperature for 2 hours.
-
Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (high Rf) and the appearance of a baseline spot (the highly polar iminium intermediate).
-
-
Buffered Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Vigorously stir and slowly add a saturated aqueous solution of NaOAc (10 equiv) until the pH stabilizes at 5.5. Stir at room temperature for 2 hours to fully hydrolyze the iminium salt.
-
Validation Check: The baseline spot on the TLC will disappear, replaced by a sharp, UV-active spot at an intermediate Rf (the product aldehyde). The aqueous phase pH must not drop below 4.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Module 2: Suzuki-Miyaura Cross-Coupling of 5-Halo-pyrrole-2-carbaldehydes
When synthesizing highly functionalized derivatives, starting with a 5-bromo-pyrrole-2-carbaldehyde and coupling it with an arylboronic acid via the [3] is often preferred. However, the unique electronics of the pyrrole ring introduce severe organometallic side reactions.
Suzuki-Miyaura catalytic cycle highlighting off-target pathways leading to major side reactions.
FAQ & Troubleshooting
Q: My arylboronic acid is disappearing, but I am not getting my product. LC-MS shows a mass corresponding to the un-boronated arene. What is happening? A: This is protodeboronation , a base-catalyzed hydrolysis of the carbon-boron bond. It is highly dependent on the residence time of the boronic acid in the basic, aqueous reaction medium. If the oxidative addition step is slow, the boronic acid waits in solution and degrades. To minimize this, you must accelerate the catalytic cycle by using a highly active, electron-rich catalyst (like Pd(dppf)Cl₂) and switch to a milder base (like K₃PO₄ instead of NaOH or Na₂CO₃).
Q: I am seeing significant amounts of biaryl (homocoupled boronic acid) and unreacted pyrrole. How do I fix this? A: Homocoupling occurs when Pd(II) species are reduced by the boronic acid itself, a process heavily accelerated by the presence of oxygen (which re-oxidizes Pd(0) to Pd(II)). Two equivalents of your precious boronic acid are consumed to reduce the metal, generating the biaryl byproduct. You must thoroughly degas your solvents using the freeze-pump-thaw method or sparge with Argon for at least 30 minutes prior to the reaction.
Q: The pyrrole starting material is undergoing dehalogenation (loss of the bromine atom) without coupling. Why? A: This is often caused by catalyst poisoning . The free N-H bond of an unprotected pyrrole can coordinate strongly to the Palladium center, halting transmetalation. The stalled Pd-aryl intermediate then abstracts a hydride from the solvent (especially if using alcoholic solvents like ethanol), leading to reductive elimination of the dehalogenated pyrrole. As established in [4], you must protect the pyrrole nitrogen (e.g., with Boc or SEM) prior to coupling to prevent Pd-coordination and subsequent dehalogenation.
Table 2: Optimization of Suzuki-Miyaura Coupling for 1-Boc-5-bromo-pyrrole-2-carbaldehyde
Screening conditions to minimize off-target pathways.
| Catalyst System | Base | Solvent System | Temp (°C) | Major Side Product | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | Protodeboronation | 42% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | Homocoupling | 51% |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | Trace Dehalogenation | 78% |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | None (Clean) | 91% |
Protocol 2: Self-Validating Suzuki-Miyaura Workflow
Objective: Synthesize 1-Boc-5-(p-tolyl)pyrrole-2-carbaldehyde while suppressing protodeboronation and homocoupling.
-
Reagent Preparation & Degassing: In a Schlenk flask, combine 1-Boc-5-bromo-pyrrole-2-carbaldehyde (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Validation Check: Sparge the mixture with Argon for exactly 30 minutes. Do not skip this; failure to remove dissolved O₂ will immediately trigger boronic acid homocoupling upon catalyst addition.
-
-
Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80 °C.
-
Validation Check: The reaction should turn a deep red/orange color. If it rapidly turns black and precipitates metallic particles within the first 10 minutes, your catalyst has "crashed out" (palladium black formation) due to oxygen contamination or insufficient ligand stabilization.
-
-
Reaction Monitoring: Stir at 80 °C for 2-4 hours. Monitor via LC-MS.
-
Validation Check: Look for the disappearance of the brominated starting material. If the starting material remains but the boronic acid mass disappears, protodeboronation has occurred. You must halt the reaction, add another 0.5 equiv of boronic acid, and ensure the temperature is strictly maintained.
-
-
Workup & Deprotection: Cool to room temperature, filter through a short pad of Celite to remove Pd residues, and concentrate. To remove the Boc group, dissolve the crude intermediate in DCM, add Trifluoroacetic Acid (TFA, 1:4 v/v), and stir for 2 hours at room temperature. Neutralize with saturated NaHCO₃ and extract with DCM to yield the final 5-aryl-pyrrole-2-carbaldehyde.
References
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at:[Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at:[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Technical Support Center: Stability & Handling of Halogenated Pyrrole-2-Carbaldehydes
Executive Summary & Chemical Context
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a critical "push-pull" intermediate, primarily utilized in the synthesis of BODIPY dyes and porphyrins . Its stability profile is defined by the competition between the electron-rich pyrrole ring (prone to acid-catalyzed polymerization) and the electron-withdrawing aldehyde and dichlorophenyl groups (which stabilize the system).
While significantly more stable than unsubstituted pyrrole-2-carbaldehyde due to the steric and electronic effects of the 2,4-dichlorophenyl moiety, this compound remains conditionally unstable in acidic environments.
The Golden Rule: Acid is a reagent for this molecule (activation), not a safe storage medium.
The Acid Sensitivity Spectrum (Diagnostic)
Use this spectrum to determine if your experimental conditions are safe or destructive.
| Acid Type | Condition | Outcome | Mechanism |
| Lewis Acids (e.g., BF₃[1]·OEt₂) | Anhydrous, Low Temp | Stable / Activated | Coordinates to carbonyl; activates for condensation without rapid polymerization. |
| Weak Organic Acids (e.g., Acetic Acid) | Dilute, RT | Metastable | Slow degradation. Suitable for mild condensations (e.g., Knoevenagel). |
| Strong Organic Acids (e.g., TFA) | Anhydrous, Short exposure (<1h) | Reactive | Standard BODIPY Synthesis condition. Protonates carbonyl; promotes condensation. |
| Strong Mineral Acids (e.g., HCl, H₂SO₄) | Aqueous or Organic | Destructive | Rapid protonation of pyrrole ring (C3/C4) |
Troubleshooting Guides (FAQ)
Issue 1: Reaction mixture turned black/tarry upon acid addition.
Diagnosis: Acid-Catalyzed Polymerization. Context: You likely used a strong mineral acid or allowed a TFA-catalyzed reaction to run too long without quenching.
-
The Science: The pyrrole ring is electron-rich. In the presence of strong acid, the C3 or C4 position is protonated, creating a highly electrophilic species that reacts with unprotonated pyrrole molecules. The 5-aryl group blocks one alpha position, but the beta positions (3,4) remain vulnerable.
-
Corrective Action:
-
Switch Catalysts: Use catalytic TFA (Trifluoroacetic acid) instead of HCl.
-
Concentration Control: Dilute the reaction. Polymerization is bimolecular (second-order); dilution slows it down significantly.
-
Quench Early: Neutralize with TEA (Triethylamine) or saturated NaHCO₃ immediately after the starting material is consumed.
-
Issue 2: Loss of aldehyde peak (~9.5 ppm) in NMR after acidic workup.
Diagnosis: Acetal Formation or Oxidation.
-
The Science:
-
Scenario A (Alcohol solvent): If you used methanol/ethanol with trace acid, the aldehyde converted to a hemiacetal or acetal.
-
Scenario B (Air exposure): The aldehyde oxidized to the carboxylic acid (5-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid). This is accelerated by acid and light.[1]
-
-
Corrective Action:
-
Avoid alcoholic solvents during acidic steps.[2]
-
Check IR for a shift from ~1660 cm⁻¹ (Aldehyde C=O) to ~1690-1710 cm⁻¹ (Acid C=O) or broad OH stretch.
-
Issue 3: Precipitation occurred during BODIPY synthesis (TFA method).
Diagnosis: Dipyrromethene Hydrobromide/Trifluoroacetate Salt precipitation.
-
The Science: This is actually a good sign in many protocols. The intermediate dipyrromethene often precipitates as a salt before the oxidation (DDQ) and boron complexation steps.
-
Verification: Do not discard the solid. Analyze by UV-Vis. If it has a strong absorption around 480-500 nm, it is likely the desired intermediate.
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this to validate a new batch of solvent or acid catalyst before committing valuable starting material.
-
Preparation: Dissolve 10 mg of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in 1 mL of the target solvent (e.g., DCM or CHCl₃).
-
Baseline: Spot on TLC (Silica, 20% EtOAc/Hexane). Note the R_f (typically ~0.4-0.6).
-
Stress: Add 10 µL of the acid catalyst (e.g., TFA).
-
Monitoring:
-
T = 5 min: Spot TLC. (Should remain unchanged or show a slight streak).
-
T = 1 hour: Spot TLC.
-
-
Interpretation:
-
Clean spot: Stable.[] Proceed.
-
New spot (lower R_f): Decomposition or Side Reaction.[2]
-
Baseline streak/Darkening: Polymerization. Abort.
-
Protocol B: Safe Condensation (BODIPY Precursor)
Standard operating procedure for utilizing this molecule in acid.
-
Setup: Flame-dry a round-bottom flask. Purge with Argon.
-
Dissolution: Dissolve 1.0 eq of Aldehyde and 2.0-2.2 eq of the coupling pyrrole in anhydrous DCM (0.05 M concentration).
-
Catalysis: Add one drop of TFA per 100 mg of aldehyde. Do not use excess acid.
-
Reaction: Stir at Room Temperature. Monitor by TLC every 15 minutes.
-
Quench: Once the aldehyde spot disappears (usually <1 hour), add 1.5 eq of DDQ (for oxidation) or neutralize with TEA if isolating the dipyrromethane.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the productive condensation pathway and the destructive polymerization pathway based on acid strength and conditions.
Caption: Figure 1. Reaction pathways of halogenated pyrrole-2-carbaldehyde in acidic media. Green paths indicate productive synthesis; red/black paths indicate decomposition.
References
-
Beilstein-Institut. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry.
-
MDPI. (2018). BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. Molecules.[1][2][][4][5][6][7][8][9][10][11][12]
-
National Institutes of Health (PMC). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Biomolecules.[][4][8][10][12]
-
ResearchGate. (2025). Halogenated Pyrrole-2-Carbaldehydes: Synthetic Potential.[2] Chemistry of Heterocyclic Compounds.[4][6]
Sources
- 1. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 2. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. scent.vn [scent.vn]
- 6. HALOGENATED PYRROLE-2-CARBALDEHYDES. 2. SYNTHETIC POTENTIAL AND SOME APPLICATION ASPECTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
This technical guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's spectral features, supported by comparative data from related molecules. By examining the electronic effects of the substituents on the pyrrole ring, this guide aims to facilitate the structural elucidation and characterization of this and similar heterocyclic systems, which are foundational in medicinal chemistry and materials science.
Foundational Principles: ¹H NMR Spectroscopy of Pyrroles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align in an applied magnetic field and can be excited by radiofrequency radiation.[3] The precise frequency at which a nucleus resonates, known as its chemical shift (δ), is highly dependent on its local electronic environment.
The pyrrole ring is a five-membered aromatic heterocycle. In its unsubstituted form, the molecule's symmetry results in two signals for the ring protons in a 2:2 ratio.[4]
-
α-protons (H-2, H-5): Located adjacent to the nitrogen, these are typically found at ~6.7 ppm.
-
β-protons (H-3, H-4): These are observed further upfield at ~6.2 ppm.
-
N-H proton: This proton's signal is usually broad and its chemical shift is highly variable (typically 8.0-8.5 ppm), depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]
The chemical shifts of these protons are significantly modulated by the electronic properties of substituents on the ring. Electron-withdrawing groups (EWGs), such as the carbaldehyde group (-CHO), deshield nearby protons, causing their signals to shift downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) shield protons, resulting in an upfield shift (to a lower ppm value).[4]
Spectral Analysis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Predicted ¹H NMR Data
The predicted chemical shifts and coupling constants for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde (-CHO) | 9.55 | singlet (s) | - |
| H-3 (pyrrole) | 7.11 | doublet (d) | 4.1 |
| H-4 (pyrrole) | 6.50 | doublet (d) | 4.1 |
| H-6' (phenyl) | 7.51 | doublet (d) | 2.4 |
| H-5' (phenyl) | 7.35 | doublet of doublets (dd) | 8.5, 2.4 |
| H-3' (phenyl) | 7.49 | doublet (d) | 8.5 |
| N-H (pyrrole) | ~9.8 (Broad) | broad singlet (br s) | - |
Interpretation of the Spectrum
-
Aldehyde Proton (9.55 ppm): The aldehyde proton signal appears significantly downfield, which is characteristic.[6] This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.
-
Pyrrole Protons (H-3 at 7.11 ppm, H-4 at 6.50 ppm):
-
The carbaldehyde group at the C-2 position is a powerful electron-withdrawing group. It significantly deshields the adjacent H-3 proton, shifting it downfield to 7.11 ppm compared to unsubstituted pyrrole (~6.2 ppm for β-protons).
-
The 2,4-dichlorophenyl group at the C-5 position also exerts an electron-withdrawing effect, which further deshields the pyrrole ring protons.
-
The H-4 proton is less affected by the C-2 aldehyde group and thus resonates at a higher field (6.50 ppm) than H-3.
-
These two protons are adjacent and are expected to show coupling to each other, resulting in a pair of doublets with a coupling constant of approximately 4.1 Hz.
-
-
Dichlorophenyl Protons (7.35-7.51 ppm):
-
The three protons on the dichlorophenyl ring exhibit a predictable splitting pattern based on their positions relative to the chlorine atoms.
-
H-6' (7.51 ppm): This proton is ortho to the pyrrole ring and meta to a chlorine atom. It appears as a doublet due to coupling with H-5' (J ≈ 2.4 Hz).
-
H-3' (7.49 ppm): This proton is ortho to a chlorine atom and meta to the pyrrole ring. It shows as a doublet due to coupling with H-5' (J ≈ 8.5 Hz).
-
H-5' (7.35 ppm): This proton is coupled to both H-3' and H-6', resulting in a doublet of doublets with two different coupling constants.
-
-
N-H Proton (~9.8 ppm): The N-H proton of the pyrrole ring is expected to be a broad singlet and its chemical shift can vary. The predicted downfield position suggests a deshielded environment, likely influenced by the electron-withdrawing nature of the substituents.
Comparative Analysis with Alternative Compounds
To validate the predicted shifts and understand the incremental effects of the substituents, we can compare the data with the experimental ¹H NMR data of simpler, related molecules.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Aldehyde H (ppm) | Phenyl Protons (ppm) | Reference |
| Pyrrole | 6.22 | 6.22 | 6.68 | - | - | [7] |
| Pyrrole-2-carbaldehyde | 7.03 | 6.31 | 7.24 | 9.57 | - | [8] |
| 2,4-Dichloroaniline | 6.7 (H-6) | 7.1 (H-5) | 7.3 (H-3) | - | - | |
| Predicted: 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | 7.11 | 6.50 | - | 9.55 | 7.35-7.51 | - |
This comparison clearly illustrates the electronic effects at play:
-
Adding the aldehyde group to pyrrole (to form pyrrole-2-carbaldehyde) causes a significant downfield shift of all ring protons, especially H-3 and H-5, due to its electron-withdrawing nature.[8]
-
The chemical shifts of the protons on the 2,4-dichlorophenyl ring in our target molecule are in a similar range to those observed for 2,4-dichloroaniline, confirming the deshielding effect of the chlorine atoms.
-
In our target molecule, the presence of the 2,4-dichlorophenyl group at C-5 and the carbaldehyde at C-2 results in a cumulative deshielding effect on the remaining pyrrole protons (H-3 and H-4), pushing their chemical shifts downfield relative to the monosubstituted precursors.
Visualization of Electronic Effects
The following diagram, rendered using DOT language, illustrates the key electronic influences of the substituents on the proton chemical shifts of the pyrrole core.
Caption: Electronic effects of substituents leading to proton deshielding.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the following experimental procedure is recommended.
Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)
-
Internal standard (e.g., Tetramethylsilane, TMS, usually pre-added to solvent)
-
Glass Pasteur pipette and cotton wool for filtration
-
Vial for sample dissolution
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound into a clean, dry vial.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Tightly pack a small plug of cotton wool into a Pasteur pipette and transfer the sample solution through the filter into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
Data Acquisition Workflow
The following diagram outlines the key steps in acquiring and processing the NMR data.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Basics | Nuclear Magnetic Resonance Spectroscopy Facility | University of Colorado Boulder [colorado.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. publish.uwo.ca [publish.uwo.ca]
IR spectrum analysis of carbonyl stretch in pyrrole-2-carbaldehydes
An In-Depth Comparative Guide to the Carbonyl Stretch in Pyrrole-2-carbaldehydes for Advanced Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of spectroscopic data is paramount for accurate structural elucidation and characterization. Infrared (IR) spectroscopy remains a cornerstone technique, and the carbonyl (C=O) stretching frequency is one of its most informative diagnostic tools. This guide provides a detailed analysis of the C=O stretch in pyrrole-2-carbaldehydes, a significant structural motif found in numerous natural products and physiological biomarkers[1].
We will delve into the electronic and structural factors that govern the position of this vibrational band, offer a comparative analysis with other relevant aldehydes, and provide a robust experimental protocol for acquiring high-fidelity data. This document is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a deeper understanding translatable to your own research challenges.
The Underlying Science: Factors Governing the Carbonyl Stretch
The position of the C=O stretching vibration in an IR spectrum is exquisitely sensitive to its electronic environment. For a typical saturated aliphatic aldehyde, this strong absorption appears in the 1740-1720 cm⁻¹ region[2][3]. However, in pyrrole-2-carbaldehyde, the frequency is lowered significantly due to a confluence of factors.
Conjugation and Resonance
The primary influence is conjugation between the carbonyl group and the π-electron system of the pyrrole ring. This delocalization of electrons can be represented by resonance structures that impart a degree of single-bond character to the C=O bond. A bond with less double-bond character has a lower force constant, and consequently, a lower vibrational frequency[4][5]. This effect is common to all aromatic aldehydes, which typically show a C=O stretch in the 1710-1685 cm⁻¹ range[2][6].
The Electronic Nature of the Pyrrole Ring
The pyrrole ring itself has a distinct electronic influence. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the ring π-excessive. This electron-donating resonance effect pushes electron density towards the carbonyl group, further weakening the C=O bond and lowering its stretching frequency[7]. This is a more pronounced effect than simple conjugation with a C=C double bond.
Intramolecular Hydrogen Bonding: A Key Interaction
Pyrrole-2-carbaldehyde predominantly exists in a planar cis conformation, where the carbonyl oxygen and the pyrrole N-H group are oriented on the same side of the C-C single bond connecting them[8][9]. This geometry is ideal for the formation of an intramolecular hydrogen bond between the N-H proton (donor) and the carbonyl oxygen (acceptor).
This interaction pulls electron density away from the carbonyl oxygen, further decreasing the C=O bond order and causing a substantial shift to a lower wavenumber[6][10]. This is one of the most significant factors contributing to the uniquely low C=O frequency in this class of molecules. In concentrated solutions or the solid state, intermolecular hydrogen bonding can also occur, often leading to a broadened absorption band at a lower frequency[8][11].
The interplay of these electronic effects is visualized in the diagram below.
Caption: Key electronic and structural factors influencing the C=O stretch.
A Comparative Performance Analysis
To contextualize the IR spectrum of pyrrole-2-carbaldehyde, it is instructive to compare its C=O stretching frequency with that of other aldehydes. The data below, compiled from established spectroscopic literature, highlights the distinct impact of the pyrrole moiety.
| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Primary Influencing Factors |
| Butyraldehyde | Saturated Aliphatic | 1740 - 1720[2][3] | - Baseline (No conjugation) |
| Benzaldehyde | Aromatic | 1710 - 1685[2][12] | - Conjugation with phenyl ring |
| Pyrrole-2-carbaldehyde | Heteroaromatic | ~1665 | - Conjugation with pyrrole ring- Strong Intramolecular H-Bonding |
Note: The exact frequency for pyrrole-2-carbaldehyde can vary with the sample phase (solid, liquid, gas) and solvent due to differences in intermolecular interactions.
The data clearly demonstrates a progressive shift to lower wavenumbers. The ~25-30 cm⁻¹ drop from butyraldehyde to benzaldehyde is characteristic of conjugation[3]. The further, more substantial drop to ~1665 cm⁻¹ for pyrrole-2-carbaldehyde underscores the powerful combined influence of π-electron donation from the pyrrole ring and, most critically, intramolecular hydrogen bonding.
Validated Experimental Protocol: FTIR-ATR Analysis
For routine, high-quality analysis, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets or salt plates due to its simplicity, speed, and minimal sample preparation.
Rationale for Method Selection
-
Trustworthiness: ATR provides excellent sample-to-sample reproducibility. The direct contact between the sample and the high-refractive-index crystal (typically diamond) ensures a consistent path length.
-
Efficiency: The method eliminates the need for grinding solids or using solvents, saving time and preventing potential sample degradation or contamination.
-
Versatility: ATR is suitable for analyzing a wide range of samples, including fine powders, bulk solids, and liquids.
Step-by-Step Workflow
The following protocol outlines a self-validating system for acquiring a reliable IR spectrum.
Caption: Experimental workflow for FTIR-ATR analysis.
Interpreting the Spectrum: Beyond the Carbonyl
While the C=O stretch is the primary focus, a comprehensive analysis requires identifying other key diagnostic peaks to confirm the structure:
-
N-H Stretch: A broad band typically in the 3400-3200 cm⁻¹ region. Its broadened appearance, even in dilute solution, can be evidence of the aforementioned hydrogen bonding.
-
Aromatic C-H Stretch: A sharp peak or peaks appearing just above 3000 cm⁻¹.
-
Aldehydic C-H Stretch: This is a crucial diagnostic feature for aldehydes. It presents as one or two weak to medium bands in the 2850-2700 cm⁻¹ region[6][13]. The appearance of a band near 2720 cm⁻¹ is particularly indicative of an aldehyde[2].
-
Pyrrole Ring Vibrations: Strong to medium bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C-N stretching within the ring[14].
By correlating the position of the C=O stretch with the presence and characteristics of these other bands, a highly confident structural assignment can be made. For drug development professionals, tracking shifts in the C=O band upon substitution or complexation can provide invaluable insights into molecular interactions and electronic changes.
References
-
PubMed. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model?[Link]
-
Pearson+. (2023). Would you expect the stretching band of the carbonyl to appear at...[Link]
-
Royal Society of Chemistry. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
-
AIP Publishing. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?[Link]
-
ResearchGate. FTIR spectra of pyrrole-2-carboxaldehyde; DAP and PDP between 4000 and 2000cm-1. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
University of Colorado Boulder. IR: aldehydes. [Link]
-
PubMed. (2010). Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde. [Link]
-
RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. [Link]
-
National Institutes of Health. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
- Unknown Source. INFRARED SPECTROSCOPY (IR).
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
-
Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]
- Unknown Source. IR Spectroscopy of Hydrocarbons.
- Unknown Source. Transition Metal Carbonyls.
-
SlideShare. (2018). Sample preparation and factors affect IR bands. [Link]
-
ResearchGate. (2025). Study of the nature of hydrogen bonds of H-complexes of pyrrole derivatives with acetone according to IR spectroscopy and quantum chemical calculations. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. [Link]
- Unknown Source. Experiment 11 — Infrared Spectroscopy.
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
ResearchGate. (2025). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. [Link]
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Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a profound understanding of how a molecule fragments under energetic conditions is paramount for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in medicinal chemistry. By comparing its fragmentation to that of related structural motifs, we offer a predictive framework grounded in established chemical principles.
The Rationale Behind Fragmentation Analysis
Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). In electron ionization (EI-MS), a high-energy electron beam bombards the analyte, leading to the formation of a molecular ion (M+•) that is often energetically unstable. This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, characteristic fragment ions.[1] The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable clues about its structure. Understanding these fragmentation pathways is crucial for confirming molecular identity and for the structural characterization of unknown compounds.[2]
Experimental Protocol: Acquiring the Mass Spectrum
While a direct experimental spectrum for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not publicly available, a standard protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization would be as follows. This hypothetical protocol is based on established methodologies for similar heterocyclic compounds.[2]
Sample Preparation:
-
Dissolve approximately 1 mg of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer with an electron ionization source.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of organic molecules.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Predicted Fragmentation Pattern of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
The fragmentation of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is expected to be influenced by the presence of the pyrrole ring, the aldehyde group, and the dichlorophenyl substituent. The molecular weight of this compound is 240.09 g/mol . The molecular ion peak (M+•) is expected to be observed at m/z 239 and 241, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, leading to a stable acylium ion. This would result in a peak at m/z 238/240.[3]
-
Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group would result in the loss of a formyl radical (•CHO), giving a fragment at m/z 210/212.[3]
-
Loss of a Chlorine Atom ([M-Cl]⁺): The dichlorophenyl ring can lose a chlorine radical, which is a common fragmentation pathway for halogenated aromatic compounds.[4][5] This would lead to a fragment at m/z 204.
-
Cleavage of the Dichlorophenyl Group: The bond between the pyrrole and the dichlorophenyl ring can cleave, leading to fragments corresponding to the dichlorophenyl cation (at m/z 145) and the pyrrole-2-carbaldehyde cation (at m/z 94).
-
Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents.
Comparison with Structurally Similar Compounds:
-
Pyrrole-2-carbaldehyde: The mass spectrum of pyrrole-2-carbaldehyde is characterized by a strong molecular ion peak and fragments corresponding to the loss of a hydrogen atom and the formyl group.[3] This supports the predicted initial fragmentation steps for our target molecule.
-
2-Substituted Pyrroles with Aromatic Side Chains: Studies on similar compounds have shown that typical fragmentation includes the loss of aldehydes and the aromatic moieties from the protonated molecule, which aligns with our predictions.[6][7]
-
Dichlorinated Aromatic Compounds: The tendency to lose chlorine atoms is a well-documented fragmentation pathway for these types of molecules.[4]
Data Summary and Visualization
The predicted major fragments for 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde are summarized in the table below.
| m/z (³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |
| 239 | [C₁₁H₇Cl₂NO]⁺• | Molecular Ion |
| 238 | [C₁₁H₆Cl₂NO]⁺ | Loss of H• |
| 210 | [C₁₀H₆Cl₂N]⁺ | Loss of •CHO |
| 204 | [C₁₁H₇ClNO]⁺ | Loss of Cl• |
| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |
| 94 | [C₅H₄NO]⁺ | Pyrrole-2-carbaldehyde cation |
Below is a visual representation of the predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Conclusion
The analysis of the mass spectrometry fragmentation pattern of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde provides a powerful method for its structural confirmation. By understanding the characteristic losses of the aldehyde group, chlorine atoms, and the cleavage of the constituent aromatic rings, researchers can confidently identify this molecule in complex mixtures and ensure its purity. The predictive framework outlined in this guide, based on the well-established fragmentation behaviors of related chemical structures, serves as a valuable resource for scientists engaged in the synthesis and analysis of novel pyrrole derivatives.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
El-Metwally, A. M., & El-Gazzar, A. A. (2016). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]
-
Pinto, L. A., et al. (2016). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. University of Arizona. [Link]
-
Kim, J. Y., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002–13014. [Link]
-
ResearchGate. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]
-
Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Bio-Medical Analysis, 4(1), 1-5. [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. [Link]
-
PubMed. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][6]benzodiazepin-1( 2H)-ones. Journal of Mass Spectrometry, 33(7), 639-46. [Link]
-
PubChem. (n.d.). 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde. PubChem. [Link]
-
SpectraBase. (n.d.). 1-(3,5-Dichlorophenyl)pyrrol-2-carboxaldehyde. SpectraBase. [Link]
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- 5. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. semanticscholar.org [semanticscholar.org]
Reactivity Profiling: 1-(2,4-Dichlorophenyl) vs. 1-Phenyl-1H-pyrrole-2-carbaldehydes
As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount for optimizing synthetic pathways in drug discovery and materials science. N-arylpyrrole-2-carbaldehydes are highly versatile scaffolds, widely utilized in the synthesis of biologically active compounds, including and.
This guide objectively compares the chemical reactivity of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde against the baseline 1-phenyl-1H-pyrrole-2-carbaldehyde , providing researchers with the mechanistic causality and self-validating protocols needed to optimize nucleophilic addition reactions.
Mechanistic Causality: Electronic & Steric Interplay
The reactivity of the C2-aldehyde group on a pyrrole ring is fundamentally dictated by the electron density of the heterocycle. The N-aryl substituent acts as the primary modulator of this electron density through a delicate balance of inductive and steric effects.
-
1-Phenyl-1H-pyrrole-2-carbaldehyde (Baseline): The unsubstituted phenyl ring exerts a mild inductive electron-withdrawing effect. Because steric hindrance is minimal, the phenyl and pyrrole rings can adopt a relatively coplanar conformation. This allows for partial
-conjugation, where the phenyl ring can donate some electron density back into the system, stabilizing the pyrrole ring and moderately reducing the electrophilicity of the carbonyl carbon. -
1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (High Reactivity): The introduction of two highly electronegative chlorine atoms creates a massive inductive electron-withdrawing pull. More critically, the bulky ortho-chloro substituent causes a severe steric clash with the adjacent protons of the pyrrole ring. This forces the 2,4-dichlorophenyl group into an orthogonal twist relative to the pyrrole plane. This twist completely breaks
-conjugation. Without resonance donation to offset the inductive pull, the pyrrole nitrogen's electron density is heavily depleted. Consequently, the C2-carbonyl carbon becomes highly electrophilic and exceptionally reactive toward nucleophiles.
Logical flow of steric and electronic effects increasing aldehyde electrophilicity.
Quantitative Performance Comparison
The structural differences manifest directly in spectroscopic properties and reaction kinetics. The table below summarizes the comparative performance metrics when subjecting both aldehydes to standard nucleophilic additions (e.g., Schiff base formation or).
| Parameter | 1-Phenyl-1H-pyrrole-2-carbaldehyde | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde | Mechanistic Rationale |
| Carbonyl Electrophilicity | Moderate | High | Orthogonal twist isolates the strong inductive pull of the Cl atoms, maximizing |
| IR C=O Stretch ( | ~1665 cm⁻¹ | ~1675 cm⁻¹ | Less electron donation from the pyrrole ring increases the double-bond character of the C=O group, shifting the frequency higher. |
| ¹H-NMR Aldehyde Shift | ~9.50 ppm | ~9.65 ppm | The electron-withdrawing 2,4-dichlorophenyl group severely deshields the aldehydic proton. |
| Knoevenagel Reaction Time | 4 - 5 hours | 1.5 - 2 hours | Higher electrophilicity lowers the activation energy required for nucleophilic attack by the carbanion. |
| Steric Hindrance at Nitrogen | Low | High | The ortho-chloro group blocks the space around the N-position, influencing regioselectivity in complex multi-component reactions. |
Experimental Methodology: Self-Validating Knoevenagel Condensation
To empirically benchmark the reactivity of these two derivatives, the Knoevenagel condensation with malononitrile serves as an optimal, self-validating experimental model.
Causality of Reagents: Malononitrile possesses highly acidic methylene protons. Piperidine is utilized as a weak base catalyst to deprotonate the methylene group, generating a highly nucleophilic carbanion. The rate-determining step is the nucleophilic attack of this carbanion on the aldehyde. The highly electrophilic 2,4-dichlorophenyl derivative accelerates this step, leading to faster dehydration and product formation.
Step-by-Step Protocol
-
Initiation: In a dry 50 mL round-bottom flask, dissolve 5.0 mmol of the chosen N-arylpyrrole-2-carbaldehyde and 5.5 mmol of malononitrile in 15 mL of absolute ethanol.
-
Catalysis: Add 0.5 mmol (0.1 equivalents) of piperidine dropwise to the stirring solution at room temperature. Note: The solution will rapidly deepen in color, indicating the formation of the carbanion intermediate.
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 70°C.
-
Validation Checkpoint (TLC): Monitor the reaction every 30 minutes using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The 2,4-dichlorophenyl derivative typically shows complete consumption of the starting material within 2 hours, whereas the phenyl derivative requires up to 5 hours.
-
Workup & Isolation: Upon completion, cool the mixture to 0°C in an ice bath to induce precipitation. Filter the crude solid under vacuum and wash with ice-cold ethanol (2 x 5 mL).
-
Self-Validation (Spectroscopy):
-
FTIR: Confirm the disappearance of the aldehyde C=O stretch (~1665-1675 cm⁻¹) and the emergence of a sharp, intense nitrile C
N stretch at ~2200 cm⁻¹. -
¹H-NMR (CDCl₃): Validate reaction completion by the total absence of the highly deshielded aldehyde proton singlet (~9.5-9.65 ppm) and the appearance of a new vinylic proton singlet downfield (~7.8-8.2 ppm).
-
Self-validating Knoevenagel condensation workflow with integrated NMR checkpoints.
Applications in Drug Discovery
Understanding the reactivity and spatial conformation of these specific pyrrole-2-carbaldehydes is critical for rational drug design. The orthogonal twist induced by the 2,4-dichlorophenyl group not only accelerates synthesis but also fundamentally alters the 3D pharmacophore of the resulting drug candidate.
For instance, pyrrole-2-carbaldehydes are direct precursors in the synthesis of pyrrolyl diketo acids, which are potent dual inhibitors of the HIV-1 integrase and reverse transcriptase ribonuclease H domain. Furthermore, the 2,4-dichlorophenyl moiety is frequently incorporated into oxadiazole-linked benzenesulfonamides to enhance lipophilicity and target-binding affinity in anticancer therapeutics, making the highly reactive 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde a highly valuable, time-saving building block for library generation.
References
-
Di Santo, R., et al. (National Institutes of Health / PMC). Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. Available at:[Link]
-
Wdowiak, K., et al. (National Institutes of Health / PMC). Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Available at:[Link]
Precision Melting Point Characterization of 5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a critical heterocyclic building block, frequently utilized in the synthesis of porphyrins, BODIPY dyes, and antifungal agents. Its structural integrity—specifically the position of the formyl group relative to the dichlorophenyl moiety—is paramount for downstream efficacy.
In the context of drug development and materials science, melting point (MP) determination is not merely a physical constant check; it is the first line of defense against regioisomeric impurities (e.g., 4-substituted isomers) and starting material contamination.
This guide compares the performance of three characterization alternatives :
-
Visual Capillary Method (Standard): For routine, rapid analysis.
-
Differential Scanning Calorimetry (DSC) (Advanced): For thermodynamic purity and polymorph screening.
-
Thermogravimetric Analysis (TGA) (Supplementary): To distinguish solvates from true melting events.
Part 1: Comparative Analysis of Characterization Methods
The following table objectively compares the performance of MP determination methods for 5-arylpyrrole-2-carbaldehydes.
| Feature | Method A: Visual Capillary (Büchi/Mel-Temp) | Method B: Differential Scanning Calorimetry (DSC) | Method C: TGA (Thermogravimetric Analysis) |
| Primary Output | Visual Melting Range ( | Heat Flow Endotherm ( | Mass Loss vs. Temperature |
| Precision | N/A (For decomposition/volatiles) | ||
| Sample Req. | 1–5 mg | 2–5 mg | 5–10 mg |
| Key Advantage | Rapid, low cost, visual confirmation of decomposition. | Quantifies purity (van't Hoff); detects polymorphs. | Identifies pseudo-polymorphs (solvates) common in pyrroles. |
| Limitation | Cannot distinguish simultaneous decomposition; operator bias. | Requires calibration; one-time use crucibles. | Does not measure melting directly. |
| Best For... | Routine QC during synthesis optimization. | Final Product Release & Certificate of Analysis (CoA). | Drying Protocol Validation. |
Why "Alternatives" Matter for This Compound
Synthesizing 5-arylpyrrole-2-carbaldehydes via the Vilsmeier-Haack reaction or Suzuki coupling often yields specific impurities:
-
Regioisomers: 4-(2,4-dichlorophenyl) analogs.
-
Starting Materials: 2,4-dichloroacetophenone derivatives.
-
Solvates: Pyrroles are hydrogen-bond donors and often trap ethanol or ethyl acetate from recrystallization.
Insight: A capillary MP might show a sharp range for a solvate (e.g.,
Part 2: Experimental Protocols
Sample Preparation (Critical Step)
-
Drying: The sample must be dried under vacuum (
) at for 4 hours. Pyrrole aldehydes can oxidize; store under inert atmosphere if possible. -
Grinding: Lightly triturate the sample to ensure uniform particle size/thermal contact.
Method A: Visual Capillary Protocol
-
Apparatus: Büchi M-565 or equivalent.
-
Ramp Rate:
-
Fast Ramp:
to . -
Measurement Ramp:
from to .
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Acceptance Criteria: Range
indicates purity.
Method B: DSC Protocol (The Gold Standard)
-
Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Pan: Tzero Aluminum Pan (Hermetically sealed with pinhole to allow volatile escape if checking for solvates, or sealed for MP).
-
Purge Gas: Nitrogen (
). -
Method:
-
Equilibrate at
. -
Ramp
to .
-
-
Analysis: Integrate the melting endotherm. The peak temperature (
) is often reported, but is the thermodynamic melting point.
Part 3: Data Visualization & Logic
Characterization Decision Workflow
The following diagram illustrates the logical flow for validating the identity and purity of the compound using the described methods.
Figure 1: Logical workflow for the thermal characterization of pyrrole-2-carbaldehyde derivatives.
Part 4: Expected Results & Interpretation
When characterizing 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde , researchers should benchmark against the following expected profiles based on structural analogs (e.g., 5-(4-chlorophenyl) analogs typically melt between
| Parameter | Pure Compound (Expected) | Impure / Crude | Solvate (e.g., Ethanol) |
| Visual Range | Sharp ( | Broad ( | Sharp but lower than expected |
| DSC Shape | Single, narrow endotherm | Broad, shallow endotherm | Pre-melt endotherm (desolvation) |
| TGA Profile | Flat line until decomposition ( | Gradual mass loss | Stepwise mass loss near solvent BP |
Note on Isomers: The 4-(2,4-dichlorophenyl) isomer (a common byproduct of improper Vilsmeier-Haack conditions) will typically have a significantly different MP (often lower) due to disrupted hydrogen bonding symmetry compared to the 5-substituted target.
References
-
Vilsmeier-Haack Reaction Context
-
General Synthesis of 5-Arylpyrrole-2-carbaldehydes
- Methodology: "Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations.
-
Source:
-
Thermal Analysis Standards
- DSC Principles: "Differential Scanning Calorimetry (DSC)
-
Source: (General Reference for Method B)
Sources
Crystal Structure Analysis of 5-Substituted Pyrrole-2-Carbaldehydes: A Methodological Comparison Guide
Executive Summary
5-substituted pyrrole-2-carbaldehydes are high-value pharmacophores and critical synthetic intermediates in the development of porphyrins, BODIPY dyes, and kinase inhibitors. The three-dimensional crystalline arrangement of these molecules dictates their solid-state stability, solubility, and reactivity. This guide provides an objective, data-driven comparison of the three primary crystallographic techniques used to resolve their structures: Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD).
Mechanistic Context: The Crystallography of Pyrroles
The structural biology and materials chemistry of 5-substituted pyrrole-2-carbaldehydes are governed by their hydrogen-bonding capabilities. The presence of a strong hydrogen-bond donor (pyrrole N-H) and acceptor (aldehyde C=O) typically drives the formation of robust supramolecular architectures, such as centrosymmetric dimers.
However, the steric and electronic nature of the 5-position substituent (e.g., aryl, alkyl, or bridging groups) can drastically alter crystal packing. For example, in complex derivatives like 5,5′-(1-phenylethane-1,1-diyl)bis(1H-pyrrole-2-carboxaldehyde), the dihedral angles between the pyrrole rings and the bridging group disrupt simple dimerization, forcing the molecules into complex extended chains consolidated by weak C-H···O interactions[1]. Accurately mapping these networks requires highly specific analytical modalities.
Comparative Analysis of Analytical Modalities
When evaluating the solid-state structure of these compounds, researchers must select a diffraction technique based on the physical morphology of the synthesized sample.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the gold standard for absolute structure determination. It provides sub-angstrom resolution, allowing for the unambiguous assignment of hydrogen atom positions—a critical requirement for mapping the N-H···O=C hydrogen-bonding networks inherent to pyrrole derivatives[1].
-
Limitation: Requires the growth of large, defect-free single crystals (>10 μm). The rapid precipitation kinetics of many 5-aryl or 5-alkyl substituted pyrroles often hinder thermodynamic crystal growth, yielding unusable twinned aggregates.
Microcrystal Electron Diffraction (MicroED)
For 5-substituted pyrroles that persistently yield microcrystalline powders, MicroED has emerged as a transformative alternative[2]. Because electrons interact with matter much more strongly than X-rays, MicroED can extract high-resolution atomic data from crystals as small as 100 nm[3].
-
Limitation: Dynamic scattering events (multiple scattering of electrons within the crystal) often inflate R-factors (typically 15–30% for small molecules) compared to SCXRD (<7%)[4]. This complicates the precise localization of hydrogen atoms, often necessitating complementary solid-state NMR (ssNMR) or computational spin dynamics simulations[4].
Powder X-ray Diffraction (PXRD) with Rietveld Refinement
When samples are entirely microcrystalline and MicroED is inaccessible, high-resolution PXRD combined with Rietveld refinement can solve structures de novo. It is also the premier technique for validating bulk phase purity.
-
Limitation: Peak overlap at high diffraction angles limits resolution (>1.5 Å). Solving flexible 5-substituted pyrroles requires extensive computational modeling and rigid-body constraints based on known pyrrole geometries.
Quantitative Performance Comparison
| Parameter | Single-Crystal XRD (SCXRD) | Microcrystal Electron Diffraction (MicroED) | Powder XRD (PXRD) |
| Optimal Crystal Size | > 10 μm | 100 nm – 1 μm | Bulk microcrystalline powder |
| Typical Resolution | 0.6 – 0.8 Å | 0.8 – 1.2 Å | > 1.5 Å (limited by peak overlap) |
| Typical R-factor | 2 – 5% | 15 – 30% (due to dynamic scattering) | 5 – 10% ( |
| Hydrogen Assignment | Routine (via difference Fourier maps) | Challenging (requires computational refinement) | Very difficult (relies on rigid body models) |
| Sample Preparation | Extensive (requires slow crystallization) | Minimal (direct from powder/suspension) | Minimal (grinding and capillary packing) |
| Data Collection Time | 2 – 24 hours | < 30 minutes | 1 – 12 hours |
Experimental Protocols
Protocol A: SCXRD Sample Preparation via Vapor Diffusion
Causality: Rapid solvent evaporation often leads to kinetic trapping, yielding twinned or polycrystalline aggregates. Vapor diffusion ensures a slow, controlled approach to the supersaturation point, favoring the thermodynamic growth of single crystals suitable for SCXRD.
-
Dissolution: Dissolve 5 mg of the 5-substituted pyrrole-2-carbaldehyde in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in a 2-dram inner vial.
-
Setup: Place the un-capped inner vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).
-
Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly vaporize and diffuse into the inner vial at 20 °C over 3–7 days.
-
Harvesting: Once crystals >10 μm are observed, harvest them directly into a perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation prior to mounting on the goniometer.
-
Self-Validation Step: Mount the crystal and collect a quick 10-frame matrix scan. A self-validating crystal will yield sharp diffraction spots with a mosaicity < 0.5°, confirming a single, untwinned lattice.
Protocol B: MicroED Grid Preparation and Data Collection
Causality: Organic molecules like pyrrole-2-carbaldehydes are highly susceptible to radiation damage from the electron beam. Plunging the sample into liquid nitrogen (vitrification) and collecting data under cryogenic conditions drastically reduces the rate of bond cleavage and preserves high-resolution diffraction spots[5].
-
Grid Application: Apply 2 μL of a dry microcrystalline powder suspension (in a non-solvating medium like hexane) onto a glow-discharged carbon-coated copper EM grid.
-
Vitrification: Blot the grid gently to remove excess liquid and immediately plunge-freeze into liquid ethane/nitrogen to ensure cryogenic preservation[5].
-
Data Acquisition: Transfer the grid to a Cryo-TEM operating at 200 kV. Locate a suitable nanocrystal (100–500 nm) in imaging mode at low magnification.
-
Continuous Rotation: Switch to diffraction mode. Collect data using the continuous rotation method (e.g., 0.5°/second over a 60° wedge) while maintaining an ultra-low electron dose (<0.01 e⁻/Ų/s) to mitigate radiation damage[2].
-
Self-Validation Step: Process the initial diffraction frames using standard crystallographic software (e.g., DIALS or XDS). Successful indexing of the unit cell with an overall completeness >80% validates the grid preparation and data collection strategy.
Technique Selection Workflow
Decision matrix for selecting the optimal crystallographic technique for pyrrole derivatives.
References
-
Loke, S. K., Pagadala, E., & Kottalanka, R. K. "5,5′-(1-Phenylethane-1,1-diyl)bis(1H-pyrrole-2-carboxaldehyde)". IUCrData (2019). URL:[Link]
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". ACS Central Science (2018). URL:[Link]
-
Duong, N. T., et al. "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments". Molecules (2021). URL:[Link]
-
Haymaker, A., & Nannenga, B. L. "Advances and applications of microcrystal electron diffraction (MicroED)". Current Opinion in Structural Biology (2024). URL:[Link]
-
Nannenga, B. L., & Gonen, T. "Microcrystal electron diffraction methodology and applications". MRS Bulletin (2019). URL:[Link]
Sources
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances and applications of microcrystal electron diffraction (MicroED) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microcrystal electron diffraction methodology and applications | MRS Bulletin | Cambridge Core [cambridge.org]
comparative study of halogenated aryl pyrroles in porphyrin synthesis
Executive Summary
This guide provides a technical analysis of the synthesis of halogenated porphyrins, specifically focusing on meso-tetra(haloaryl)porphyrins . These compounds are critical scaffolds in catalysis, photodynamic therapy (PDT), and materials science due to their tunable electronic properties and enhanced oxidative stability.
The Core Verdict: While the classic Adler-Longo method remains a viable, low-cost route for simple chlorinated derivatives, the Lindsey method is the superior, high-fidelity protocol for fluorinated and sterically hindered halogenated porphyrins. The electron-withdrawing nature of halogen substituents significantly alters the thermodynamics of porphyrinogen formation, necessitating precise equilibrium control that only the Lindsey method affords.
Mechanistic Foundations: The Halogen Effect
Understanding the causality between the halogen substituent and reaction outcome is vital for protocol design.
Electronic Modulation (Inductive Effects)
The condensation of pyrrole with an aldehyde is an electrophilic aromatic substitution.
-
Aldehyde Activation: Halogen atoms (F, Cl, Br) on the benzaldehyde ring are electron-withdrawing groups (EWG). They increase the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack by pyrrole.
-
Carbocation Destabilization: conversely, these same EWGs destabilize the carbocation intermediates formed during the chain extension (oligomerization) phase. This makes the reaction reversible and sensitive to acid strength.
-
Fluorine (F): Strongest inductive effect (
). Creates highly electron-deficient porphyrins (e.g., TFPP) that are robust oxidation catalysts. -
Chlorine/Bromine (Cl/Br): Moderate inductive effect but introduce significant polarizability and heavy-atom effects (useful for intersystem crossing in PDT).
-
Steric Control (The Ortho-Effect)
-
2,6-Dihalo-substitution: Substituents in the ortho positions (e.g., 2,6-dichlorobenzaldehyde) create massive steric hindrance.
-
Impact on Synthesis: In high-temperature conditions (Adler method), this hindrance prevents the planarization required for crystallization, leading to polymerization. The Lindsey method, operating at room temperature under thermodynamic equilibrium, allows the flexible porphyrinogen to form before the rigid porphyrin macrocycle is locked in by oxidation.
Comparative Performance Analysis
Yield Comparison: Lindsey vs. Adler-Longo
The following table aggregates experimental yield data for common halogenated porphyrins.
| Target Porphyrin | Halogen Position | Electronic Nature | Adler-Longo Yield | Lindsey Yield | Recommended Method |
| TPP (Benchmark) | None | Neutral | ~20% | 30–40% | Adler (Cost) / Lindsey (Purity) |
| T(p-Cl)PP | Para-Chloro | Weak EWG | 18–20% | 25–35% | Adler |
| T(p-F)PP | Para-Fluoro | Strong EWG | 10–15% | 30–40% | Lindsey |
| T(penta-F)PP | Perfluoro | Very Strong EWG | <5% (Tars) | 30–45% | Lindsey (Mandatory) |
| T(2,6-Cl)PP | Ortho-Dichloro | Steric Hindrance | 0–2% | 15–20% | Lindsey (Mandatory) |
Solubility and Stability Profiles
-
Fluorinated Porphyrins (TFPP): Exhibit "Teflon-like" properties. They are highly soluble in non-polar organic solvents (CH₂Cl₂, Toluene) and resist aggregation. They show exceptional stability against oxidative degradation (e.g., during catalytic epoxidation).
-
Chlorinated/Brominated Porphyrins: Lower solubility compared to fluorinated analogs. Often require mixed solvent systems for purification.
Strategic Method Selection
Use the following decision logic to select the appropriate synthetic route.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.
Detailed Experimental Protocol
Protocol: Synthesis of meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP) via Lindsey Method
Rationale: This protocol is selected because TFPP represents the most challenging class (highly electron-deficient) where the Adler method fails.
Reagents:
-
Pyrrole (freshly distilled over CaH₂)
-
Pentafluorobenzaldehyde (freshly used)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1]
-
Dichloromethane (DCM, anhydrous, HPLC grade)
Workflow:
-
System Preparation (The Dry State):
-
Flame-dry a 1L two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Critical Step: Purge with N₂ for 15 minutes. Oxygen inhibits the reversible formation of porphyrinogen.
-
-
Condensation (Equilibrium Phase):
-
Add DCM (500 mL) to the flask.
-
Add Pentafluorobenzaldehyde (10 mmol, 1.96 g) and Pyrrole (10 mmol, 0.69 mL) . The concentration should be exactly 20 mM .
-
Self-Validation Check: The solution should be clear.
-
Add catalyst: BF₃·OEt₂ (3.3 mmol, ~0.41 mL) via syringe.
-
Stir at room temperature for 1 hour in the dark.
-
Mechanism: The solution will turn dark but no precipitate should form. The acid catalyzes the reversible formation of the linear oligomers and the cyclic porphyrinogen.
-
-
Oxidation (The Locking Step):
-
Add DDQ (7.5 mmol, 1.70 g) in one portion.
-
Stir for 1 hour at room temperature.
-
Visual Check: The solution will turn from a dark/brown color to a deep purple/red, characteristic of the aromatic porphyrin system.
-
-
Purification:
-
Pass the crude reaction mixture through a short pad of silica gel (eluting with DCM) to remove polymeric tars.
-
Evaporate solvent.
-
Recrystallize from DCM/Methanol .
-
Yield Expectation: 35–45% (Purple crystals).
Advanced Topic: Beta-Halogenation
While meso-halogenation comes from the aldehyde, beta-halogenation (on the pyrrole backbone) radically alters the porphyrin's shape.
-
Synthesis: Direct halogenation of the porphyrin ring using N-Bromosuccinimide (NBS) .
-
Effect: Introduction of 8 bromine atoms at the beta-positions forces the macrocycle into a "saddled" non-planar conformation.
-
Result: This red-shifts the absorption spectrum (Soret band moves from ~420 nm to ~460 nm) and makes the metal center highly accessible for axial ligation, enhancing catalytic activity.
References
-
Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.
-
BenchChem. (2025).[2][3] "A Comparative Guide to Porphyrin Synthesis Yields with Different Aldehydes." BenchChem Technical Guides.
-
Geier, G. R., & Lindsey, J. S. (2004).[4] "Effects of aldehyde or dipyrromethane substituents on the reaction course leading to meso-substituted porphyrins." Tetrahedron.
-
Senge, M. O., et al. (2021). "Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis." Chemical Society Reviews.
-
Bhyrappa, P., & Krishnan, V. (1991). "Octabromotetraphenylporphyrin and its metal derivatives: Electronic structure and electrochemical properties." Inorganic Chemistry.
Sources
Validating the Purity of Pyrrole Aldehydes: A Comparative HPLC Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring pyrrole-based intermediates from discovery chemistry to process scale-up. Pyrrole aldehydes—most notably pyrrole-2-carboxaldehyde—are indispensable building blocks in the synthesis of porphyrins, kinase inhibitors (such as Sunitinib), and various agrochemicals.
While quantitative NMR (qNMR) is excellent for absolute purity determination, High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for routine impurity profiling due to its scalability, precision, and ability to resolve complex mixtures[1]. However, developing a robust HPLC method requires a deep understanding of the molecule's reactivity. This guide objectively compares stationary phase alternatives and provides a self-validating protocol for determining the purity of pyrrole aldehydes.
The Mechanistic Origins of Structural Impurities
To design an effective chromatographic method, we must first understand the causality behind the impurities we are trying to separate. Pyrrole aldehydes are typically synthesized via the Vilsmeier-Haack formylation of pyrrole[2].
-
Regioisomeric Impurities: Formylation predominantly occurs at the electron-rich C2 position. However, depending on the steric bulk of the reagents and the reaction temperature, formylation at the C3 position inevitably occurs as a side reaction, generating pyrrole-3-carboxaldehyde [2].
-
Degradation Impurities: Pyrrole-2-carboxaldehyde is highly susceptible to auto-oxidation. Upon prolonged exposure to atmospheric oxygen and light, the aldehyde group oxidizes to a carboxylic acid, yielding pyrrole-2-carboxylic acid [3].
Mechanistic pathway of pyrrole aldehyde synthesis and common impurity generation.
Comparative Column Chemistry: Selecting the Optimal Stationary Phase
A common pitfall in analytical labs is defaulting to a standard C18 column for every reverse-phase (RP) method[4]. While C18 is adequate for separating the highly polar pyrrole-2-carboxylic acid from the parent aldehyde, it struggles to resolve the critical regioisomer pair (C2 vs. C3 formylation).
Pyrrole-2-carboxaldehyde and pyrrole-3-carboxaldehyde have identical molecular weights and nearly indistinguishable hydrophobicities. A standard C18 column relies purely on hydrophobic dispersion forces, often resulting in co-elution. To achieve baseline resolution, we must exploit the subtle electronic differences in their
Table 1: Performance Comparison of HPLC Stationary Phases for Pyrrole Aldehyde Profiling
| Stationary Phase | Primary Retention Mechanism | Resolution (C2 vs C3 isomer) | Acidic Impurity Peak Shape | Best Application / Use Case |
| Standard C18 | Hydrophobic dispersion | Moderate ( | Poor (Tailing without strong acid) | Routine, low-resolution purity checks[4]. |
| Phenyl-Hexyl | Hydrophobic + | Excellent ( | Good | Resolving closely related regioisomers. |
| Mixed-Mode (e.g., Newcrom R1) | Hydrophobic + Ion-pairing | Good ( | Excellent | LC-MS compatible methods; complex polar mixtures[5]. |
Insight: For rigorous impurity profiling, I strongly recommend a Phenyl-Hexyl column. The phenyl rings on the stationary phase engage in
The Causality of Mobile Phase Design
The mobile phase composition is just as critical as the column. A standard gradient of Acetonitrile (MeCN) and Water is required[4], but an acidic modifier is non-negotiable .
Why? The primary degradation product, pyrrole-2-carboxylic acid, has a
Self-Validating Experimental Protocol: RP-HPLC Purity Assay
To ensure trustworthiness, an analytical method must be a self-validating system. The protocol below incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the system cannot resolve the critical pair, the run is aborted before sample data is collected.
Self-validating HPLC workflow for accurate pyrrole aldehyde purity quantification.
Step-by-Step Methodology
Step 1: Reagent & Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water + 0.1% Phosphoric acid (
). -
Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Phosphoric acid (
). -
Note: Filter both phases through a 0.22 µm PTFE membrane and degas via sonication.
Step 2: Sample & Standard Preparation
-
SST Mixture: Accurately weigh 1.0 mg of pyrrole-2-carboxaldehyde and 1.0 mg of pyrrole-3-carboxaldehyde. Dissolve in 10 mL of MeCN to yield a 0.1 mg/mL resolution standard.
-
Sample Prep: Accurately weigh ~10 mg of the pyrrole aldehyde batch. Dissolve in MeCN to a final concentration of 1 mg/mL[4].
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 290 nm[6].
-
Gradient Program:
-
0 - 2 min: 5% B (Isocratic hold to focus polar impurities)
-
2 - 12 min: 5%
60% B (Linear gradient) -
12 - 15 min: 60%
95% B (Column wash) -
15 - 20 min: 5% B (Re-equilibration)
-
Step 4: Execution & System Suitability Logic
-
Blank Injection: Inject pure MeCN. Criteria: No peaks > 0.05% of target API area.
-
SST Injection: Inject the SST Mixture. Criteria: The resolution (
) between the C2 and C3 regioisomers MUST be 2.0. The tailing factor ( ) for both peaks MUST be 1.5. -
Sample Injection: If SST passes, inject the sample[4].
-
Calculation: Calculate purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100[4].
Conclusion
Validating the purity of pyrrole aldehydes requires more than just running a sample through a generic C18 column. By understanding the mechanistic origins of Vilsmeier-Haack regioisomers and auto-oxidation products, we can rationally design a method utilizing a Phenyl-Hexyl stationary phase and an acidic mobile phase. Implementing a strict, self-validating System Suitability Test ensures that your analytical data remains an unimpeachable foundation for downstream drug development.
References
1.[4] Benchchem. A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity. 2.[5] SIELC Technologies. Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column. 3.[6] MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. 4.[3] ResearchGate. Comparative HPLC trace analysis of biocatalytic reactions.... 5.[1] Benchchem. A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity. 6.[2] Benchchem. Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
Sources
Spectroscopic Fingerprints: A Comparative Analysis of 1H-Pyrrole-2-Carbaldehyde and its Dichlorophenyl Derivatives
A deep understanding of how structural modifications influence the spectroscopic properties of a molecule is fundamental to modern chemical research and drug development. This guide provides a comparative analysis of the spectroscopic characteristics of 1H-pyrrole-2-carbaldehyde, a vital heterocyclic building block, and its N-substituted dichlorophenyl derivatives. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can gain valuable insights for structural elucidation, purity assessment, and understanding structure-property relationships.
The introduction of a dichlorophenyl group to the pyrrole nitrogen dramatically alters the electronic and steric environment of the parent molecule. These changes manifest as predictable and informative shifts in the spectroscopic data, serving as a "fingerprint" for each derivative. This guide will dissect these differences, explaining the underlying chemical principles and providing the experimental context necessary for researchers in the field.
Comparative Spectroscopic Analysis
The following sections detail the key differences observed in the spectra of 1H-pyrrole-2-carbaldehyde and its dichlorophenyl derivatives. For the purpose of this guide, we will use 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a representative derivative for comparison.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is highly sensitive to the electronic environment of protons within a molecule. The substitution of the N-H proton in 1H-pyrrole-2-carbaldehyde with a dichlorophenyl group induces significant changes in the chemical shifts of the remaining pyrrole ring and aldehyde protons.
Key Observations:
-
Disappearance of the N-H Signal: The most apparent difference is the absence of the broad N-H proton signal (typically observed far downfield, >10 ppm) in the spectra of the dichlorophenyl derivatives.[1]
-
Downfield Shift of Pyrrole Protons: The protons on the pyrrole ring in the dichlorophenyl derivatives experience a downfield shift compared to the parent compound. This is due to the electron-withdrawing nature of the dichlorophenyl group, which deshields the adjacent protons.[2][3][4][5] The deshielding effect is a consequence of the substituent pulling electron density away from the pyrrole ring.[2][5]
-
Aldehyde Proton Shift: The aldehyde proton also typically shifts, though the magnitude and direction can be influenced by both electronic and steric factors.
| Compound | Aldehyde-H (δ, ppm) | Pyrrole-H5 (δ, ppm) | Pyrrole-H4 (δ, ppm) | Pyrrole-H3 (δ, ppm) | N-H (δ, ppm) | Dichlorophenyl-H (δ, ppm) |
| 1H-Pyrrole-2-carbaldehyde | ~9.50 | ~7.19 | ~6.34 | ~7.01 | ~10.8 (broad) | - |
| 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | ~9.60 | ~7.30 | ~6.45 | ~7.15 | - | 7.3-7.6 (multiplet) |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the introduction of the dichlorophenyl substituent influences the chemical shifts of the carbon atoms in the pyrrole ring and the carbonyl group.
Key Observations:
-
Carbonyl Carbon Shift: The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the N-substituent. Electron-withdrawing groups generally cause a downfield shift.
-
Pyrrole Carbon Shifts: The carbons of the pyrrole ring in the derivatives will show shifts indicative of the altered electron distribution caused by the dichlorophenyl group.
-
Dichlorophenyl Carbon Signals: The spectra of the derivatives will exhibit additional signals in the aromatic region corresponding to the carbons of the dichlorophenyl ring.
| Compound | C=O (δ, ppm) | C2 (δ, ppm) | C5 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | Dichlorophenyl Carbons (δ, ppm) |
| 1H-Pyrrole-2-carbaldehyde | ~179.5 | ~133.0 | ~125.0 | ~122.0 | ~111.0 | - |
| 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | ~180.5 | ~135.0 | ~128.0 | ~124.0 | ~113.0 | ~127-136 |
Note: These are approximate values and can vary.
FT-IR Spectroscopy: Vibrational Signatures
FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The key differences between the parent compound and its derivatives are observed in the N-H and C=O stretching regions.
Key Observations:
-
Absence of N-H Stretch: The spectrum of 1H-pyrrole-2-carbaldehyde shows a characteristic N-H stretching band around 3200-3400 cm⁻¹. This band is absent in the spectra of its N-substituted dichlorophenyl derivatives.
-
Shift in C=O Stretching Frequency: The position of the carbonyl (C=O) stretching vibration is influenced by the electronic effects of the substituent on the nitrogen.[6][7][8][9][10] An electron-withdrawing group like dichlorophenyl can lead to a slight increase in the C=O stretching frequency due to a decrease in the resonance contribution that weakens the C=O bond.[6][9][10]
-
C-Cl Stretching: The spectra of the dichlorophenyl derivatives will show characteristic C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹).
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1H-Pyrrole-2-carbaldehyde | ~3250 | ~1665 | ~3100 | - |
| 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | - | ~1675 | ~3100 | ~700-800 |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11][12][13] The introduction of the dichlorophenyl group extends the conjugated π-system, which generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax).
Key Observations:
-
Bathochromic Shift: The extended conjugation in the N-aryl derivatives results in a lower energy gap for π-π* transitions, causing the λmax to shift to a longer wavelength compared to the parent pyrrole.
-
Hyperchromic Effect: An increase in the molar absorptivity (ε) may also be observed due to the increased probability of the electronic transition in the larger π-system.
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 1H-Pyrrole-2-carbaldehyde | ~290 | ~15,000 |
| 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | ~305 | ~18,000 |
Note: Values are approximate and highly dependent on the solvent.
Mass Spectrometry: Molecular Weight and Isotopic Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[14] The presence of chlorine atoms in the dichlorophenyl derivatives gives rise to a highly characteristic isotopic pattern.
Key Observations:
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the specific compound.
-
Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[15][16][17] This results in a distinctive pattern for any ion containing chlorine.[15][17]
-
A molecule with one chlorine atom will show an M⁺ peak and an M+2 peak with a relative intensity of about 3:1.[15][17]
-
A molecule with two chlorine atoms will exhibit M⁺, M+2, and M+4 peaks with a characteristic intensity ratio (approximately 9:6:1). This is a definitive indicator of the presence of two chlorine atoms.[18][19]
-
Mechanistic Interpretation: The "Why" Behind the Differences
The observed spectroscopic differences are primarily governed by the electronic and steric effects imposed by the dichlorophenyl substituent.
-
Inductive Effect (-I): The electronegative chlorine atoms and the sp² hybridized carbons of the phenyl ring pull electron density away from the pyrrole ring through the sigma bonds. This inductive withdrawal deshields the pyrrole protons and carbons, causing their NMR signals to shift downfield.[2][4][5]
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the pyrrole nitrogen can be delocalized into the phenyl ring. However, the presence of the electron-withdrawing chlorine atoms and the potential for steric hindrance can influence the extent of this delocalization.
-
Steric Hindrance: In derivatives such as 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, the ortho-chloro substituents can force the phenyl ring to twist out of planarity with the pyrrole ring. This reduces conjugation, which can have a significant impact on the UV-Vis spectrum, often leading to a hypsochromic (blue) shift compared to less hindered isomers like the 2,4-dichloro derivative.
Experimental Workflows and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data.
Caption: General workflow from synthesis to spectroscopic analysis and data interpretation.
Caption: Correlation between structural changes and key spectroscopic signatures.
Standard Operating Procedures
Accurate and reproducible data are paramount. The following are generalized protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy[21][22][23][24]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.
-
Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals and pick the peaks.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set a wider spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: FT-IR Spectroscopy[25][26][27][28][29]
-
Background Spectrum: Ensure the sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation:
-
Solids (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Solids (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
Liquids: Place a drop of the liquid between two KBr or NaCl plates.
-
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: UV-Vis Spectroscopy[11][13][30][31]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Protocol 4: Mass Spectrometry (Electron Ionization)[14][32][33]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns to confirm the structure.
Conclusion
The N-substitution of 1H-pyrrole-2-carbaldehyde with a dichlorophenyl group imparts distinct and predictable changes across a range of spectroscopic techniques. The disappearance of the N-H signal in ¹H NMR and FT-IR, coupled with the characteristic isotopic pattern of two chlorine atoms in mass spectrometry, provides unequivocal evidence of successful substitution. Furthermore, shifts in NMR signals, FT-IR stretching frequencies, and UV-Vis absorption maxima offer a detailed electronic picture of the molecule. By understanding these spectroscopic differences and their mechanistic origins, researchers are better equipped to characterize novel compounds, confirm structural assignments, and rationally design molecules with desired properties.
References
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry Steps. Isotopes in Mass Spectrometry. (2025).
- Chemistry Steps. NMR Chemical Shift Values Table. (2024).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022).
- University of Calgary. Ch13 - Mass Spectroscopy.
- Chemistry LibreTexts. 6.4: Isotope Abundance. (2022).
- Benchchem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
- YouTube. Chemical Shift In NMR Spectroscopy. (2018).
- JoVE. Video: IR Absorption Frequency: Delocalization. (2024).
- Agilent. What is UV-Vis Spectroscopy? Principles Overview.
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Safety Operating Guide
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde proper disposal procedures
Executive Summary: Immediate Action Card
Stop. Before handling waste containing 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde , verify the waste stream. This compound is a halogenated organic solid .[1] Improper disposal (e.g., drain pouring, mixing with non-halogenated solvents) violates environmental regulations and poses significant safety risks.[1]
| Quick Check | Action |
| Waste Type | Halogenated Organic (Contains Chlorine) |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard | Irritant (Skin/Eye/Resp), Aquatic Toxicity, Potential Organ Toxicity |
| Disposal Method | High-Temperature Incineration (via licensed contractor) |
| Forbidden | ⛔ NO Drain Disposal ⛔ NO Trash Can ⛔ NO Mixing with Acids/Oxidizers |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity and regulatory classification.[1] 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole often used as a scaffold in medicinal chemistry (e.g., for antifungal or kinase inhibitor synthesis).[1]
Physicochemical Properties
-
Chemical Structure: A pyrrole ring substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with an aldehyde.[1]
-
Molecular Formula: C₁₁H₇Cl₂NO[1]
-
Physical State: Solid (typically beige to yellow powder).[1]
-
Solubility: Low water solubility; soluble in organic solvents (DMSO, DCM, Methanol).[1]
Hazard Classification (GHS)
While specific SDS data for this exact isomer may be limited in public databases, its structural analogs (halogenated pyrroles) dictate the following conservative hazard profile:
-
Skin/Eye Irritation (Category 2): The aldehyde group is reactive; the halogenated ring increases lipophilicity, aiding skin absorption.[1]
-
Aquatic Toxicity: Chlorinated aromatics are persistent and toxic to aquatic life.[1]
-
Combustible Dust: Finely divided powder may form explosive dust-air mixtures.[1]
Regulatory Framework (RCRA & EPA)[1]
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[1]
-
Waste Characterization: It is likely not a P-listed or U-listed waste specifically by name.[1] However, it must be treated as Characteristic Waste if it exhibits toxicity (D-codes) or, more commonly, as Halogenated Solvent/Organic Waste due to the presence of chlorine atoms.[1]
-
Incineration Requirement: The presence of chlorine requires disposal via high-temperature incineration (typically rotary kiln with scrubbers) to prevent the formation of dioxins and to neutralize hydrochloric acid (HCl) byproducts.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Used for: Expired shelf-life chemicals, excess synthesis product.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer:
-
Labeling:
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Used for: Mother liquors, filtrates, or HPLC waste containing the compound.[1]
-
Segregation: Ensure the waste stream is designated for Halogenated Solvents .
-
Why? Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs.[1]
-
-
Compatibility Check:
-
Accumulation:
Scenario C: Contaminated Glassware & Sharps
Used for: Vials, pipettes, and spatulas.[1]
-
Gross Contamination: If a vial contains visible solid, triple-rinse it with a small amount of compatible solvent (e.g., Acetone or DCM).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[1]
-
Glass Disposal:
Visual Workflow: Waste Stream Decision Logic
The following diagram illustrates the decision process for disposing of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde to ensure compliance and safety.
Caption: Decision matrix for segregating waste streams based on physical state and halogen content.
Spill Response & Decontamination
In the event of a spill in the laboratory, immediate containment is necessary to prevent aerosolization of the powder.[1]
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double gloving recommended), Lab coat, Safety goggles, N95 dust mask (if outside fume hood).[1] |
| Small Spill (<5g) | 1. Cover with wet paper towels to prevent dust.2.[1] Wipe up carefully.3.[1] Clean surface with Acetone.4.[1] Dispose of all materials as Solid Hazardous Waste . |
| Large Spill (>5g) | 1. Evacuate immediate area.2. Use a HEPA-filtered vacuum or wet-sweeping method.3.[1] Do not dry sweep (creates dust).4.[1] Contact EHS for assistance.[1] |
| Decontamination | Wash surfaces with a 10% soap solution followed by water.[1] The compound is lipophilic; soap is more effective than water alone.[1] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 820333, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (Analogous Structure). Retrieved from [Link][1]
-
United States Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]
-
University of Illinois Urbana-Champaign (DRS). (2023).[1] Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link][1]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information for handling 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, a compound that requires careful management in a laboratory setting. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: Aromatic aldehydes can be irritating to the skin upon contact.[4]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[3][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7][8][9]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling.[10] The following recommendations are based on a conservative approach to mitigate the identified potential hazards.
Hand Protection
impermeable, chemical-resistant gloves are mandatory.[11] Given the aromatic and chlorinated nature of the compound, nitrile or neoprene gloves are recommended.[12] It is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contact.[13]
Glove Selection and Use:
-
Material: Nitrile or neoprene.
-
Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for incidental contact. For extended handling or immersion, thicker gloves are necessary.
-
Inspection: Always check for pinholes, tears, or discoloration before use.
-
Donning and Doffing: Wear gloves over the sleeves of the lab coat to prevent seepage.[14] Remove gloves without touching the outer contaminated surface.
-
Disposal: Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection.[5] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[14][15] Standard safety glasses do not provide adequate protection against chemical splashes.
Skin and Body Protection
A laboratory coat with long sleeves is essential to protect the skin and clothing from contamination.[14] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[14] Protective footwear with closed toes and heels, made of an impervious material, is also required.[14]
Respiratory Protection
Work with 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, appropriate respiratory protection must be used.[14] A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is recommended.[13]
Safe Handling and Operational Plan
A systematic approach to handling ensures that risks are minimized at every step.
Preparation and Weighing
-
All handling of the solid compound should be performed within a chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Ensure all necessary PPE is correctly worn before handling the chemical.
Experimental Procedures
-
Keep containers of the chemical tightly closed when not in use.[3][5][7][9]
-
Use the smallest quantity of the chemical necessary for the experiment.
Spill Management and Disposal Plan
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Spill Cleanup
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
Wear the appropriate PPE, including respiratory protection if necessary.[14]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[4][13]
-
Clean the spill area with a suitable solvent, followed by soap and water.[12]
-
Prevent spilled material from entering drains or water courses.[4][9]
Waste Disposal
All waste contaminated with 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste .[3][5] Follow all institutional, local, and national regulations for hazardous waste disposal.[12] Containers should be sealed, clearly labeled, and stored in a designated hazardous waste accumulation area.[13]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][5][12] Seek medical attention if irritation develops or persists.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]
Visualization of the Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Caption: Workflow for Safe Handling of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Summary of Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (min. 4 mil) | Chemical resistance to aromatic and chlorinated compounds. |
| Eye/Face Protection | Chemical splash goggles (minimum); Full-face shield (for splash risk) | Protects against serious eye irritation from splashes. |
| Body Protection | Long-sleeved lab coat; Chemical-resistant apron (as needed) | Prevents skin contact and contamination of personal clothing. |
| Footwear | Closed-toe, closed-heel, impervious shoes | Protects feet from spills. |
| Respiratory Protection | Work in a chemical fume hood; NIOSH-approved respirator (for spills/emergencies) | Minimizes inhalation of potentially irritating dust or vapors. |
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, fostering a safer laboratory environment.
References
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. [Link]
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University of California, Riverside. (n.d.). Chapter 3 - Personal Protective Equipment. Environment, Health and Safety. [Link]
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GE Water & Process Technologies. (n.d.). Material Safety Data Sheet - DEPOSITROL PY5200. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Pro-LoK. (2024, August 29). Chemical Protective Equipment: Essential PPE for Safety. [Link]
-
Capot Chemical Co., Ltd. (2018, December 7). MSDS of 5-(2-Fluorophenyl)-1h-pyrrole-3-carbaldehyde. [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Pyrrole. [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
-
Agency for Toxic Substances and Disease Registry. (2018, January 29). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. ATSDR. [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
